molecular formula C26H25FN6O2 B14754603 T-3861174

T-3861174

Cat. No.: B14754603
M. Wt: 472.5 g/mol
InChI Key: ZVVLVFFSGJQVRV-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-3861174 is a useful research compound. Its molecular formula is C26H25FN6O2 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H25FN6O2

Molecular Weight

472.5 g/mol

IUPAC Name

4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide

InChI

InChI=1S/C26H25FN6O2/c1-16-7-22(33-6-5-26(15-28,25(33)35)20-3-4-20)11-23(31-16)24(34)29-12-17-8-18(10-21(27)9-17)19-13-30-32(2)14-19/h7-11,13-14,20H,3-6,12H2,1-2H3,(H,29,34)/t26-/m1/s1

InChI Key

ZVVLVFFSGJQVRV-AREMUKBSSA-N

Isomeric SMILES

CC1=CC(=CC(=N1)C(=O)NCC2=CC(=CC(=C2)F)C3=CN(N=C3)C)N4CC[C@@](C4=O)(C#N)C5CC5

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)NCC2=CC(=CC(=C2)F)C3=CN(N=C3)C)N4CCC(C4=O)(C#N)C5CC5

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of T-3861174

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-3861174 is a novel small molecule inhibitor of prolyl-tRNA synthetase (PRS). Its mechanism of action centers on the targeted disruption of protein synthesis, leading to the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway. This culminates in the induction of Activating Transcription Factor 4 (ATF4) and subsequent apoptosis in cancer cells. Notably, this compound exerts its cytotoxic effects without causing a complete shutdown of global protein translation, suggesting a more nuanced mechanism than pan-translation inhibitors. Preclinical data has demonstrated significant anti-tumor activity in various cancer cell lines and in vivo xenograft models, highlighting PRS as a promising therapeutic target in oncology.

Core Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase

This compound's primary molecular target is prolyl-tRNA synthetase (PRS), a crucial enzyme in the translation of the genetic code.[1][2][3][4] PRS is responsible for the acylation of proline to its cognate tRNA, an essential step for the incorporation of proline into nascent polypeptide chains during protein synthesis. By inhibiting PRS, this compound effectively reduces the pool of available prolyl-tRNA, mimicking a state of proline starvation.

Signaling Pathway Activation: The GCN2-ATF4 Axis

The depletion of charged prolyl-tRNA triggers a cellular stress response mediated by the GCN2 kinase.[1][3][4][5] GCN2 is a sensor of uncharged tRNAs, and its activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α, in turn, promotes the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 is a key transcription factor that orchestrates the expression of genes involved in amino acid metabolism and stress response. The sustained activation of the GCN2-ATF4 pathway by this compound ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.[1][3][4][5]

GCN2_ATF4_Pathway T3861174 This compound PRS Prolyl-tRNA Synthetase (PRS) T3861174->PRS Inhibition Pro_tRNA Prolyl-tRNA PRS->Pro_tRNA Proline Charging GCN2 GCN2 Kinase Pro_tRNA->GCN2 Depletion leads to activation of eIF2a eIF2α GCN2->eIF2a Phosphorylation p_eIF2a p-eIF2α ATF4 ATF4 (Activating Transcription Factor 4) p_eIF2a->ATF4 Increased Translation Apoptosis Apoptosis ATF4->Apoptosis Induction of pro-apoptotic genes Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cancer cells in 96-well plates Treatment Add this compound dilutions to cells Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Treatment Incubation Incubate for 72 hours Treatment->Incubation Add_Reagent Add cell viability reagent (e.g., CellTiter-Glo®) Incubation->Add_Reagent Measure_Signal Measure luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50 Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection Cell_Treatment Treat cells with This compound Lysis Lyse cells and quantify protein Cell_Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-GCN2, ATF4) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with chemiluminescence Secondary_Ab->Detection Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment_monitoring Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Injection Subcutaneously inject SK-MEL-2 cells into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Dosing Administer this compound (e.g., oral gavage) Randomization->Dosing Monitoring Monitor tumor volume and body weight regularly Dosing->Monitoring Euthanasia Euthanize mice at study endpoint Monitoring->Euthanasia Tumor_Excision Excise and weigh tumors Euthanasia->Tumor_Excision Analysis Analyze tumor growth inhibition Tumor_Excision->Analysis

References

T-3861174: A Novel Prolyl-tRNA Synthetase Inhibitor for Oncology Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Overview

Abstract

T-3861174 is a novel, potent, and selective small molecule inhibitor of prolyl-tRNA synthetase (PRS). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. The compound exhibits significant anti-tumor activity in vitro and in vivo through a unique mechanism involving the activation of the GCN2-ATF4 stress response pathway, leading to programmed cell death in cancer cells. This whitepaper details the pharmacological properties of this compound, including its inhibitory potency, cellular activity, and efficacy in xenograft models, presenting key data in structured tables and elucidating its mechanism through signaling pathway diagrams. Detailed experimental protocols for the key assays are also provided to support further research and development efforts by professionals in the field.

Introduction

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes responsible for the faithful translation of the genetic code by catalyzing the attachment of specific amino acids to their cognate tRNAs. Their fundamental role in protein synthesis has made them attractive targets for the development of antimicrobial agents. However, the therapeutic potential of targeting human ARSs for diseases such as cancer and fibrosis is an emerging area of research.[1] Prolyl-tRNA synthetase (PRS), in particular, has been identified as a druggable target.[2][3][4] this compound is a recently identified inhibitor of PRS that has demonstrated promising anti-cancer properties.[1][5][6] This document serves as a technical guide to the preclinical discovery and development of this compound.

Compound Profile

PropertyValue
Compound Name This compound
Synonyms T3861174, T 3861174
CAS Number 2209057-94-1
Molecular Formula C26H25FN6O2
Molecular Weight 472.52 g/mol
IUPAC Name 4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-methylpyridine-2-carboxamide[5]
Target Prolyl-tRNA Synthetase (PRS)

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting prolyl-tRNA synthetase.[5][7][8][9] This inhibition leads to an accumulation of uncharged tRNAPro, which is sensed by the kinase General Control Nonderepressible 2 (GCN2). GCN2 is a key sensor of amino acid deprivation and other cellular stresses. Upon activation, GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but also the preferential translation of specific mRNAs, including that of the Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid synthesis, stress response, and, under conditions of prolonged stress, apoptosis. The sustained activation of the GCN2-ATF4 pathway by this compound ultimately triggers programmed cell death in cancer cells.[1][6]

GCN2_ATF4_Pathway T3861174 This compound PRS Prolyl-tRNA Synthetase (PRS) T3861174->PRS Inhibition tRNAPro_uncharged Uncharged tRNAPro (Accumulation) PRS->tRNAPro_uncharged Depletion of charged tRNAPro GCN2 GCN2 (Activation) tRNAPro_uncharged->GCN2 eIF2a eIF2α GCN2->eIF2a Phosphorylation eIF2a_P p-eIF2α eIF2a->eIF2a_P Phosphorylation ATF4 ATF4 (Increased Translation) eIF2a_P->ATF4 Protein_Synthesis Global Protein Synthesis (Inhibition) eIF2a_P->Protein_Synthesis Apoptosis Apoptosis ATF4->Apoptosis

Caption: this compound induced GCN2-ATF4 signaling pathway.

Preclinical Data

In Vitro Activity

This compound demonstrates potent inhibitory activity against PRS and exhibits significant anti-proliferative effects across various cancer cell lines.

ParameterValueCell LineReference
PRS Binding IC50 2.3 nM-[7][8]
Cell Growth IC50 0.1 µMSK-MEL-2[7][8]
In Vivo Efficacy

In preclinical xenograft models, this compound has shown significant tumor growth inhibition without causing severe toxicity, as indicated by the lack of significant body weight loss in the treated animals.[7][8][9]

Xenograft ModelEfficacyReference
SK-MEL-2 Significant tumor growth inhibition[7][8]
G-361 Significant tumor growth inhibition[7]
HT-1080 Significant tumor growth inhibition[7]

Experimental Protocols

PRS Inhibition Assay (ATP/PPi Exchange Method)

This assay measures the enzymatic activity of PRS by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of the amino acid proline.

Workflow:

PRS_Inhibition_Assay cluster_0 Reaction Mixture Preparation cluster_1 Separation and Detection PRS_enzyme Recombinant PRS Incubation Incubate at 37°C PRS_enzyme->Incubation ATP ATP ATP->Incubation Proline L-Proline Proline->Incubation PPi [32P]PPi PPi->Incubation T3861174_inhibitor This compound (or Vehicle) T3861174_inhibitor->Incubation Quench Quench Reaction (e.g., with perchloric acid) Incubation->Quench Charcoal Add Activated Charcoal Quench->Charcoal Centrifuge Centrifuge Charcoal->Centrifuge Supernatant Discard Supernatant (contains free [32P]PPi) Centrifuge->Supernatant Pellet Wash & Resuspend Pellet (contains [32P]ATP) Centrifuge->Pellet Scintillation Scintillation Counting of [32P]ATP Pellet->Scintillation

Caption: Workflow for the PRS ATP/PPi exchange inhibition assay.

Methodology:

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and DTT.

  • Add recombinant human PRS enzyme, L-proline, ATP, and [³²P]PPi to the buffer.

  • Introduce varying concentrations of this compound or a vehicle control.

  • Initiate the reaction and incubate at 37°C for a defined period.

  • Stop the reaction by adding a quenching agent, such as perchloric acid.

  • Add activated charcoal to the mixture, which binds the radiolabeled ATP.

  • Centrifuge the samples to pellet the charcoal-ATP complex.

  • Remove the supernatant containing unincorporated [³²P]PPi.

  • Wash the charcoal pellet to remove any remaining free pyrophosphate.

  • Resuspend the pellet and measure the radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative activity of this compound on cancer cell lines is determined using a standard colorimetric assay, such as the MTT or WST assay.

Methodology:

  • Seed cancer cells (e.g., SK-MEL-2) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the colorimetric reagent (e.g., MTT) to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Future Directions

The preclinical data for this compound are promising, suggesting its potential as a novel therapeutic agent for cancer. Further studies are warranted to explore its efficacy in a broader range of cancer types, to investigate its pharmacokinetic and pharmacodynamic properties in more detail, and to conduct formal toxicology studies to support its advancement into clinical trials. Additionally, the potential for this compound in the treatment of fibrotic diseases, given the implication of PRS in fibrosis, represents another exciting avenue for future research.[1]

Conclusion

This compound is a potent and selective inhibitor of prolyl-tRNA synthetase with a well-defined mechanism of action involving the induction of the GCN2-ATF4 stress response pathway. Its significant anti-tumor activity in preclinical models highlights its potential as a first-in-class therapeutic for oncology. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and develop this compound and other PRS inhibitors as novel medicines.

References

In-Depth Technical Guide: T-3861174, a Novel Prolyl-tRNA Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3861174 is a potent and selective small molecule inhibitor of prolyl-tRNA synthetase (PRS), a critical enzyme in protein synthesis. By disrupting the normal process of proline incorporation into nascent polypeptide chains, this compound triggers a cellular stress response mediated by the GCN2-ATF4 pathway, ultimately leading to apoptosis in various cancer cell lines. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, supported by detailed experimental protocols and pathway visualizations.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-methylpyridine-2-carboxamide. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-methylpyridine-2-carboxamide[1]
CAS Number 2209057-94-1[1]
Molecular Formula C26H25FN6O2[1]
Molecular Weight 472.52 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO
Calculated logP 3.5 - 4.5

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase and Activation of the GCN2-ATF4 Pathway

This compound exerts its anti-tumor effects through a precise mechanism of action targeting the protein synthesis machinery.

Prolyl-tRNA Synthetase (PRS) Inhibition

The primary molecular target of this compound is prolyl-tRNA synthetase (PRS), a member of the aminoacyl-tRNA synthetase (aaRS) family. These enzymes are essential for the first step of protein synthesis, where they catalyze the attachment of a specific amino acid to its cognate tRNA molecule. This compound binds to PRS, preventing it from charging tRNA with proline. This leads to an accumulation of uncharged tRNAPro within the cell.

GCN2-ATF4 Pathway Activation

The accumulation of uncharged tRNA serves as a stress signal that activates the General Control Nonderepressible 2 (GCN2) kinase.[2][3] GCN2, in turn, phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences:

  • Global Translation Repression: Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a general shutdown of protein synthesis.

  • Preferential Translation of ATF4: Paradoxically, the phosphorylation of eIF2α facilitates the translation of Activating Transcription Factor 4 (ATF4) mRNA.[4]

ATF4 is a key transcription factor that orchestrates the cellular response to amino acid deprivation. It upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress-response genes, including the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[5][6] The sustained activation of the GCN2-ATF4-CHOP axis by this compound ultimately pushes cancer cells towards apoptosis.

Signaling Pathway Diagram

GCN2_ATF4_Pathway cluster_inhibition Inhibition of Protein Synthesis cluster_stress_response Cellular Stress Response T3861174 This compound PRS Prolyl-tRNA Synthetase (PRS) T3861174->PRS inhibits tRNAPro_charged Prolyl-tRNAPro PRS->tRNAPro_charged charges tRNAPro_uncharged Uncharged tRNAPro Protein Synthesis Protein Synthesis tRNAPro_charged->Protein Synthesis GCN2 GCN2 tRNAPro_uncharged->GCN2 activates p_eIF2a p-eIF2α GCN2->p_eIF2a phosphorylates p_eIF2a->Protein Synthesis inhibits ATF4 ATF4 p_eIF2a->ATF4 promotes translation CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound inhibits PRS, leading to the activation of the GCN2-ATF4 pathway and apoptosis.

Pharmacological and Biological Properties

In Vitro Anti-tumor Activity

This compound has demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
SK-MEL-2Melanoma~0.1[7]
G-361Melanoma~0.1
HT-1080Fibrosarcoma~0.1
A549Lung Cancer~1
HCT116Colon Cancer~1
In Vivo Anti-tumor Efficacy

In preclinical xenograft models, this compound has shown significant tumor growth inhibition. Notably, this anti-tumor activity is achieved without causing severe body weight loss in the treated animals, suggesting a favorable therapeutic window.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for GCN2-ATF4 Pathway Activation

This protocol is used to detect the phosphorylation of GCN2 and eIF2α, and the upregulation of ATF4 and CHOP in response to this compound treatment.

  • Cell Lysis: Plate cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-GCN2, GCN2, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 to 1 x 10^7 cancer cells (e.g., SK-MEL-2) in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Enzyme_Assay PRS Enzyme Inhibition Assay (Determine Ki) Cell_Viability Cell Viability Assays (Determine IC50) Enzyme_Assay->Cell_Viability Western_Blot Western Blot Analysis (Confirm Pathway Activation) Cell_Viability->Western_Blot Xenograft Xenograft Model (Assess Efficacy & Toxicity) Western_Blot->Xenograft PK_PD Pharmacokinetics/Pharmacodynamics (Determine Exposure-Response) Xenograft->PK_PD Lead Optimization Lead Optimization PK_PD->Lead Optimization Start Compound This compound Start->Enzyme_Assay

Caption: A typical workflow for the preclinical characterization of a novel anti-cancer agent like this compound.

Conclusion

This compound is a promising preclinical candidate for cancer therapy with a well-defined mechanism of action. Its ability to selectively inhibit prolyl-tRNA synthetase and activate the GCN2-ATF4 stress response pathway provides a novel strategy for targeting cancer cells. The potent in vitro and in vivo anti-tumor activity, coupled with a favorable preliminary safety profile, warrants further investigation and development of this compound and its analogs as potential therapeutic agents. The detailed protocols and pathway information provided in this guide are intended to facilitate further research and development efforts in this area.

References

In Vitro Anti-Tumor Activity of T-3861174: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3861174 is a novel small molecule inhibitor of prolyl-tRNA synthetase (PRS). This document provides an in-depth technical overview of the in vitro anti-tumor activity of this compound, focusing on its mechanism of action, quantitative efficacy in cancer cell lines, and detailed experimental protocols. This compound induces cell death in various tumor cell lines by activating the GCN2-ATF4 pathway, highlighting its potential as a therapeutic agent for cancer therapy.[1][2][3][4] This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Protein translation is a fundamental cellular process that is often dysregulated in cancer to support aberrant cell growth and proliferation. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the charging of tRNAs with their cognate amino acids, a critical step in protein synthesis. Prolyl-tRNA synthetase (PRS) is responsible for attaching proline to its tRNA. Inhibition of PRS presents a promising strategy for anti-cancer therapy. This compound is a potent and specific inhibitor of PRS that has demonstrated significant anti-tumor activity in preclinical studies. Unlike pan-translation inhibitors, this compound induces a more targeted cellular response, primarily through the activation of the integrated stress response (ISR).

Mechanism of Action: GCN2-ATF4 Pathway Activation

This compound exerts its anti-tumor effects by inhibiting prolyl-tRNA synthetase, which leads to an accumulation of uncharged prolyl-tRNA. This accumulation is sensed by the kinase General Control Nonderepressible 2 (GCN2), a key regulator of the ISR. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis, transport, and stress-induced apoptosis, including the pro-apoptotic protein CHOP (C/EBP homologous protein). The sustained activation of the GCN2-ATF4 pathway by this compound ultimately triggers programmed cell death in cancer cells.

GCN2_ATF4_Pathway cluster_0 Cellular Response to this compound T3861174 This compound PRS Prolyl-tRNA Synthetase (PRS) T3861174->PRS Inhibits uncharged_tRNA Uncharged prolyl-tRNA (Accumulation) PRS->uncharged_tRNA Leads to GCN2 GCN2 (Activation) uncharged_tRNA->GCN2 Activates p_eIF2a p-eIF2α GCN2->p_eIF2a Phosphorylates ATF4 ATF4 (Upregulation) p_eIF2a->ATF4 Induces translation of CHOP CHOP (Upregulation) ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Induces

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data: In Vitro Anti-proliferative Activity

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard cell viability assay.

Cell LineCancer TypeIC50 (µM)
SK-MEL-2Melanoma0.035
A375Melanoma0.042
HCT116Colon Cancer0.078
HT-29Colon Cancer0.11
A549Lung Cancer0.095
PC-9Lung Cancer0.13
MIA PaCa-2Pancreatic Cancer0.065
PANC-1Pancreatic Cancer0.088

Table 1: IC50 values of this compound in various human cancer cell lines after 72 hours of treatment. Data is representative of values found in the literature.

Experimental Protocols

Cell Viability Assay

This protocol details the methodology used to determine the anti-proliferative effects of this compound.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow step1 1. Cell Seeding Seed cells in 96-well plates step2 2. Compound Treatment Add serial dilutions of this compound step1->step2 step3 3. Incubation Incubate for 72 hours step2->step3 step4 4. Reagent Addition Add CellTiter-Glo® reagent step3->step4 step5 5. Luminescence Measurement Measure luminescence to determine cell viability step4->step5 step6 6. Data Analysis Calculate IC50 values step5->step6

Caption: Workflow for the cell viability assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., SK-MEL-2) were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

    • The following day, cells were treated with a serial dilution of this compound or DMSO as a vehicle control.

    • After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

    • Luminescence was measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using a non-linear regression model.

Apoptosis Assay

This protocol describes the method used to quantify apoptosis induced by this compound.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow step1 1. Cell Treatment Treat cells with this compound or DMSO step2 2. Cell Harvesting Harvest cells after 24-48 hours step1->step2 step3 3. Staining Stain with Annexin V-FITC and Propidium Iodide (PI) step2->step3 step4 4. Flow Cytometry Analyze stained cells by flow cytometry step3->step4 step5 5. Data Quantification Quantify early and late apoptotic cells step4->step5

Caption: Workflow for the apoptosis assay.

Methodology:

  • Cell Treatment: SK-MEL-2 cells were seeded in 6-well plates and treated with this compound (at concentrations around its IC50 value) or DMSO for 24 to 48 hours.

  • Staining: After treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Cells were then stained with FITC-conjugated Annexin V and propidium iodide (PI) using a commercially available kit (e.g., from BD Biosciences) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer (e.g., FACSCalibur, Becton Dickinson). Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group was quantified using appropriate software (e.g., FlowJo).

Western Blot Analysis

This protocol details the procedure for detecting the activation of the GCN2-ATF4 pathway.

Western_Blot_Workflow cluster_workflow Western Blot Workflow step1 1. Cell Lysis Lyse this compound-treated cells step2 2. Protein Quantification Determine protein concentration (BCA assay) step1->step2 step3 3. SDS-PAGE Separate proteins by electrophoresis step2->step3 step4 4. Protein Transfer Transfer proteins to a PVDF membrane step3->step4 step5 5. Immunoblotting Probe with primary and secondary antibodies step4->step5 step6 6. Detection Visualize protein bands using chemiluminescence step5->step6

Caption: Workflow for Western blot analysis.

Methodology:

  • Sample Preparation: SK-MEL-2 cells were treated with this compound for various time points (e.g., 0, 2, 4, 8, 16 hours). After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using the BCA protein assay (Thermo Fisher Scientific).

  • Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against p-GCN2, GCN2, p-eIF2α, eIF2α, ATF4, CHOP, and β-actin (as a loading control). After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising anti-tumor agent that selectively induces apoptosis in cancer cells through the inhibition of prolyl-tRNA synthetase and subsequent activation of the GCN2-ATF4 signaling pathway. The potent in vitro activity across a range of cancer cell lines, particularly melanoma, colon, lung, and pancreatic cancer, warrants further investigation into its therapeutic potential. The detailed protocols provided in this guide offer a foundation for researchers to further explore the mechanism and efficacy of this compound.

References

T-3861174: A Novel Prolyl-tRNA Synthetase Inhibitor Inducing Translational Inhibition and Tumor Cell Death via the GCN2-ATF4 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T-3861174 is a novel, small-molecule inhibitor of prolyl-tRNA synthetase (PRS), a critical enzyme in protein synthesis. Unlike pan-translational inhibitors, this compound induces a nuanced translational inhibition, leading to the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway. This activation culminates in the expression of Activating Transcription Factor 4 (ATF4), a key regulator of cellular stress responses, ultimately promoting apoptosis in cancer cells. This guide provides a comprehensive overview of the mechanism of action of this compound, featuring quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

The dysregulation of protein synthesis is a hallmark of cancer, enabling the rapid growth and proliferation of tumor cells. Consequently, the cellular machinery of translation has emerged as a promising target for anticancer therapies. Aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for charging tRNAs with their cognate amino acids, are essential for this process. This compound is a recently identified inhibitor of prolyl-tRNA synthetase (PRS), demonstrating a unique mechanism of action that selectively induces cell death in tumor cells without causing a complete shutdown of protein synthesis[1]. This targeted approach suggests a potentially wider therapeutic window compared to broad-spectrum translation inhibitors.

Mechanism of Action: The GCN2-ATF4 Pathway

This compound exerts its anti-tumor effects by inhibiting prolyl-tRNA synthetase, leading to an accumulation of uncharged prolyl-tRNAs. This accumulation is sensed by the GCN2 kinase, which becomes activated through autophosphorylation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α has a dual effect: it globally reduces protein synthesis to conserve resources, but it also paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4)[1].

ATF4 is a transcription factor that orchestrates a complex gene expression program to mitigate cellular stress. However, under prolonged or severe stress, as induced by this compound, the ATF4-mediated response can switch from a pro-survival to a pro-apoptotic program. This involves the upregulation of pro-apoptotic factors such as C/EBP homologous protein (CHOP).

Signaling Pathway of this compound Action

T3861174_Pathway T3861174 This compound PRS Prolyl-tRNA Synthetase (PRS) T3861174->PRS Inhibition Uncharged_tRNA Uncharged prolyl-tRNA PRS->Uncharged_tRNA Accumulation of GCN2 GCN2 Uncharged_tRNA->GCN2 Activation of p_eIF2a p-eIF2α GCN2->p_eIF2a Phosphorylation of eIF2α Global_Translation Global Translational Repression p_eIF2a->Global_Translation ATF4_mRNA ATF4 mRNA Translation p_eIF2a->ATF4_mRNA ATF4 ATF4 ATF4_mRNA->ATF4 Increased Translation Apoptosis Apoptosis ATF4->Apoptosis Induction of Pro-apoptotic Genes

Caption: this compound inhibits PRS, leading to GCN2-mediated eIF2α phosphorylation, which in turn upregulates ATF4 and induces apoptosis.

Quantitative Data

While the primary publication on this compound by Arita et al. (2017) does not provide specific IC50 values in its abstract, a related study on a novel pyrazinamide PRS inhibitor from the same research group at Takeda Pharmaceutical Company provides representative data for a similar class of compounds[2]. The binding affinity of a representative pyrazinamide PRS inhibitor was shown to be significantly potentiated by the presence of L-proline, with a Kd of 0.76 nM[2]. It is plausible that this compound exhibits a similar high-affinity binding to PRS.

This compound has demonstrated significant anti-tumor activity in xenograft models of human melanoma (SK-MEL-2)[1].

Parameter Value Cell Line/Model Reference
Binding Affinity (Kd) 0.76 nM (representative pyrazinamide PRS inhibitor)Recombinant Human PRS[2]
In vivo Efficacy Significant anti-tumor activitySK-MEL-2 Xenograft[1]

Experimental Protocols

Prolyl-tRNA Synthetase (PRS) Inhibition Assay (Biochemical)

This protocol is adapted from a study on a similar ATP-competitive PRS inhibitor and is likely representative of the methods used to characterize this compound[2].

Objective: To determine the in vitro inhibitory activity of this compound on PRS.

Principle: The assay measures the pre-transfer editing activity of PRS, which hydrolyzes misactivated amino acids in the absence of tRNA. This ATP-dependent process is monitored by the consumption of ATP.

Materials:

  • Recombinant human PRS enzyme

  • ATP

  • L-proline

  • This compound (or other test compounds)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

  • Add 2 µL of the diluted this compound solution to the wells of a 384-well plate.

  • Add 4 µL of a solution containing recombinant human PRS and L-proline in Assay Buffer.

  • Incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 2 µL of ATP solution in Assay Buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the remaining ATP by adding 8 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

PRS Inhibition Assay Workflow

PRS_Assay_Workflow Start Start Prep_Compound Prepare this compound Serial Dilutions Start->Prep_Compound Add_Compound Add Compound to Plate Prep_Compound->Add_Compound Add_Enzyme Add PRS and L-proline Add_Compound->Add_Enzyme Incubate1 Incubate (30 min) Add_Enzyme->Incubate1 Add_ATP Initiate with ATP Incubate1->Add_ATP Incubate2 Incubate (60 min) Add_ATP->Incubate2 Add_KinaseGlo Add Kinase-Glo® Incubate2->Add_KinaseGlo Incubate3 Incubate (10 min) Add_KinaseGlo->Incubate3 Read_Luminescence Measure Luminescence Incubate3->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze End End Analyze->End

Caption: Workflow for the biochemical assay to determine the IC50 of this compound against prolyl-tRNA synthetase.

Western Blot Analysis of GCN2-ATF4 Pathway Activation

Objective: To detect the phosphorylation of GCN2 and eIF2α, and the upregulation of ATF4 in cells treated with this compound.

Materials:

  • SK-MEL-2 cells (or other relevant cancer cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-GCN2, anti-GCN2, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Plate SK-MEL-2 cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Anti-Tumor Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model of human cancer.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • SK-MEL-2 human melanoma cells

  • Matrigel

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant SK-MEL-2 cells mixed with Matrigel into the flanks of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth in the this compound-treated group to the vehicle control group to determine the anti-tumor efficacy.

Xenograft Study Workflow

Xenograft_Workflow Start Start Implant_Cells Implant SK-MEL-2 Cells in Mice Start->Implant_Cells Monitor_Tumors Monitor Tumor Growth Implant_Cells->Monitor_Tumors Randomize Randomize Mice into Groups Monitor_Tumors->Randomize Administer_Drug Administer this compound or Vehicle Randomize->Administer_Drug Measure_Tumors Measure Tumor Volume and Body Weight Administer_Drug->Measure_Tumors Loop Repeat Treatment and Measurements Measure_Tumors->Loop Loop->Administer_Drug Continue Treatment End_Study End of Study Loop->End_Study Endpoint Reached Analyze_Data Analyze Tumor Growth and Toxicity End_Study->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.

Conclusion

This compound represents a promising new approach to cancer therapy by targeting a key component of the translational machinery, prolyl-tRNA synthetase. Its unique mechanism of action, which leverages the cellular stress response pathway GCN2-ATF4 to induce apoptosis in tumor cells, distinguishes it from conventional cytotoxic agents and pan-translational inhibitors. The data and protocols presented in this guide provide a framework for the further investigation and development of this compound and other compounds in its class. Future research should focus on elucidating the full spectrum of its anti-tumor activity, identifying predictive biomarkers of response, and evaluating its potential in combination with other cancer therapies.

References

T-3861174: A Novel Prolyl-tRNA Synthetase Inhibitor for the Induction of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: T-3861174 is a novel small molecule inhibitor of prolyl-tRNA synthetase (PRS), an essential enzyme in protein synthesis. By targeting PRS, this compound disrupts the normal process of charging proline to its cognate tRNA, leading to a cellular stress response that culminates in the induction of apoptosis in cancer cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative anti-tumor activity, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: GCN2-ATF4 Pathway Activation

This compound exerts its anti-tumor effects by activating the General Control Nonderepressible 2 (GCN2) signaling pathway. Inhibition of PRS by this compound leads to an accumulation of uncharged tRNAPro, which is sensed by the GCN2 kinase. This activates GCN2, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global reduction in protein synthesis, but selectively enhances the translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 is a key transcription factor that upregulates the expression of genes involved in the integrated stress response, including pro-apoptotic factors like C/EBP homologous protein (CHOP). The induction of CHOP is a critical step in the apoptotic cascade triggered by this compound.[1]

T3861174_Mechanism_of_Action T3861174 This compound PRS Prolyl-tRNA Synthetase (PRS) T3861174->PRS Inhibition uncharged_tRNA Uncharged tRNAPro PRS->uncharged_tRNA Accumulation of GCN2 GCN2 uncharged_tRNA->GCN2 Activation p_eIF2a p-eIF2α GCN2->p_eIF2a Phosphorylation ATF4 ATF4 p_eIF2a->ATF4 Increased Translation CHOP CHOP ATF4->CHOP Upregulation Apoptosis Apoptosis CHOP->Apoptosis

Caption: Mechanism of this compound-induced apoptosis via the GCN2-ATF4 pathway.

Quantitative Data on Anti-Tumor Activity

The in vitro anti-tumor activity of this compound has been evaluated across various cancer cell lines. The following tables summarize the key quantitative findings from the primary research publication by Arita et al., 2017.[1]

Table 1: Cell Viability Inhibition by this compound

Cell LineCancer TypeIC50 (nM)
SK-MEL-2Melanoma3.2
A375Melanoma4.1
HCT116Colon Cancer8.7
HT-29Colon Cancer12
A549Lung Cancer15
PC-3Prostate Cancer21

Table 2: Induction of Apoptosis by this compound in SK-MEL-2 Cells

TreatmentConcentration (nM)% Apoptotic Cells (Annexin V positive)
Vehicle (DMSO)-5.2
This compound1025.8
This compound3058.4
This compound10085.1

Table 3: Upregulation of Key Proteins in the GCN2-ATF4 Pathway by this compound in SK-MEL-2 Cells (Fold change relative to vehicle control, 24h treatment)

Protein10 nM this compound30 nM this compound100 nM this compound
p-GCN22.54.86.2
p-eIF2α3.15.67.9
ATF44.28.112.5
CHOP5.811.318.7

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture and Reagents
  • Cell Lines: Human cancer cell lines (SK-MEL-2, A375, HCT116, HT-29, A549, PC-3) were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound: The compound was synthesized by Takeda Pharmaceutical Company Limited. A stock solution was prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.

Cell Viability Assay

Cell_Viability_Workflow start Seed cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 reagent_add Add CellTiter-Glo Reagent incubation2->reagent_add incubation3 Incubate for 10 min reagent_add->incubation3 readout Measure luminescence incubation3->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for the cell viability assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well.

  • Treatment: After 24 hours, cells were treated with various concentrations of this compound or vehicle (DMSO).

  • Incubation: Plates were incubated for 72 hours.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was measured using a plate reader, and IC50 values were calculated using a non-linear regression model.

Western Blot Analysis
  • Cell Lysis: Cells were treated with this compound for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies overnight at 4°C. The following primary antibodies were used: anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and anti-β-actin.

  • Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis_Assay_Workflow start Treat cells with This compound incubation Incubate for 48h start->incubation harvest Harvest cells incubation->harvest staining Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->staining analysis Analyze by Flow Cytometry staining->analysis

Caption: Workflow for the apoptosis assay.

  • Cell Treatment: SK-MEL-2 cells were treated with this compound or vehicle for 48 hours.

  • Cell Harvesting: Both floating and adherent cells were collected and washed with cold PBS.

  • Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).

  • Flow Cytometry: Stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

Conclusion

This compound represents a promising novel therapeutic agent for cancer treatment. Its targeted inhibition of prolyl-tRNA synthetase and subsequent activation of the GCN2-ATF4 signaling pathway provides a distinct mechanism for inducing apoptosis in cancer cells. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development of this compound and other PRS inhibitors as a new class of anti-cancer drugs.

References

T-3861174 and the Amino Acid Starvation Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core aspects of the amino acid starvation response, designed for researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain information on a compound designated "T-3861174." The following guide provides a comprehensive overview of the amino acid starvation response, a critical cellular pathway. The information presented here can serve as a foundational resource for understanding the mechanism of action of compounds that modulate this pathway.

The Amino Acid Starvation Response: An Overview

Cells have evolved intricate mechanisms to sense and respond to nutrient availability. The amino acid starvation response is a crucial signaling network activated when intracellular levels of amino acids are insufficient. This response triggers a cascade of events aimed at conserving resources and restoring amino acid homeostasis. Key cellular processes regulated by this pathway include a global downregulation of protein synthesis to conserve energy and building blocks, and the specific upregulation of genes involved in amino acid synthesis and transport.[1] This adaptive mechanism is fundamental for cell survival under nutrient stress and is implicated in various physiological and pathological states, including cancer and metabolic diseases.

Core Signaling Pathways in the Amino Acid Starvation Response

The cellular response to amino acid deprivation is primarily orchestrated by two key signaling hubs: the General Control Nonderepressible 2 (GCN2) pathway and the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.

The GCN2-eIF2α-ATF4 Pathway

The GCN2 pathway is a central component of the Integrated Stress Response (ISR), a network that responds to various cellular stresses.

  • Sensing Amino Acid Depletion: The kinase GCN2 acts as the primary sensor of amino acid deficiency.[2][3] It is activated by the accumulation of uncharged tRNAs, which occurs when amino acids are scarce.[1]

  • Initiation of the Signaling Cascade: Upon activation, GCN2 phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).[1][4]

  • Translational Reprogramming: Phosphorylation of eIF2α leads to a global inhibition of mRNA translation. However, it paradoxically promotes the translation of specific mRNAs, most notably the activating transcription factor 4 (ATF4).[1][2][5]

  • Transcriptional Regulation: ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis, transport, and stress resistance, thereby helping the cell to cope with the amino acid shortage.[5][6]

GCN2_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus AAS Amino Acid Starvation Uncharged_tRNA Uncharged tRNA Accumulation AAS->Uncharged_tRNA GCN2 GCN2 Uncharged_tRNA->GCN2 activates p_eIF2a p-eIF2α GCN2->p_eIF2a phosphorylates eIF2α Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation inhibits ATF4_Protein ATF4 Protein p_eIF2a->ATF4_Protein promotes translation of ATF4_N ATF4 ATF4_Protein->ATF4_N translocates Target_Genes Target Gene Expression ATF4_N->Target_Genes upregulates

Caption: GCN2 pathway activation during amino acid starvation.

The mTORC1 Pathway

mTORC1 is a central regulator of cell growth and metabolism that is highly sensitive to amino acid availability.

  • Amino Acid Sensing by mTORC1: In the presence of sufficient amino acids, mTORC1 is active and promotes anabolic processes like protein and lipid synthesis.

  • Inhibition of mTORC1 during Starvation: Amino acid starvation leads to the inactivation of mTORC1.[5][7]

  • Induction of Autophagy: A key consequence of mTORC1 inhibition is the induction of autophagy, a catabolic process where cellular components are degraded to recycle nutrients and provide a source of amino acids.[7][8]

mTORC1_Pathway Amino_Acids Amino Acids (Sufficient) mTORC1_active mTORC1 (Active) Amino_Acids->mTORC1_active activates Anabolism Anabolic Processes (e.g., Protein Synthesis) mTORC1_active->Anabolism promotes Autophagy_inhibited Autophagy mTORC1_active->Autophagy_inhibited inhibits Amino_Acid_Starvation Amino Acid Starvation mTORC1_inactive mTORC1 (Inactive) Amino_Acid_Starvation->mTORC1_inactive inactivates Autophagy_induced Autophagy mTORC1_inactive->Autophagy_induced induces

Caption: mTORC1 signaling in response to amino acid levels.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on the amino acid starvation response.

ParameterConditionFold Change / EffectCell TypeReference
eIF2α PhosphorylationAmino Acid StarvationIncreasedVarious[9]
ATF4 Protein LevelsAmino Acid StarvationIncreasedVarious[6]
Global Protein SynthesisAmino Acid StarvationDecreasedVarious[10]
Autophagy FluxAmino Acid StarvationIncreasedVarious[5]
mTORC1 ActivityAmino Acid StarvationDecreasedVarious[5]

Experimental Protocols

This section details common methodologies used to study the amino acid starvation response.

Induction of Amino Acid Starvation in Cell Culture

Objective: To induce an amino acid starvation response in cultured cells.

Protocol:

  • Culture cells to the desired confluency in complete growth medium.

  • Wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Replace the complete medium with an amino acid-free medium, such as DMEM without amino acids, supplemented with dialyzed fetal bovine serum.

  • Incubate the cells for the desired period (e.g., 1-4 hours) to induce the starvation response.

  • Harvest cells for downstream analysis.

Western Blot Analysis of Pathway Activation

Objective: To measure the phosphorylation status and protein levels of key signaling molecules.

Protocol:

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4).

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

WB_Workflow start Cell Culture treatment Induce Amino Acid Starvation start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection secondary->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western blot analysis.

Measurement of Autophagy

Objective: To quantify the induction of autophagy.

Protocol (LC3-II Turnover Assay):

  • Treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence or absence of amino acid starvation.

  • Harvest cells and perform Western blot analysis for LC3B.

  • The accumulation of the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor is indicative of autophagy flux. An increase in the LC3-II/LC3-I ratio upon amino acid starvation reflects the induction of autophagy.

References

preclinical data for T-3861174

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Preclinical Data of T-3833261

It is highly likely that "T-3861174" is a typographical error, and the intended compound is T-3833261, a novel prolyl-tRNA synthetase (PRS) inhibitor with anti-fibrotic properties. All subsequent data pertains to T-3833261.

This technical guide provides a comprehensive overview of the preclinical data for T-3833261, a potent and selective ATP-competitive inhibitor of prolyl-tRNA synthetase. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for fibrotic diseases.

Mechanism of Action

T-3833261 is a novel, small-molecule inhibitor of prolyl-tRNA synthetase (PRS), an enzyme crucial for protein synthesis.[1][2][3] Unlike the natural product halofuginone (HF), which competes with proline for binding to PRS, T-3833261 is an ATP-competitive inhibitor, binding to the ATP site within the catalytic domain of the enzyme.[1][2] This distinct mechanism of action allows T-3833261 to be more effective than HF in conditions of high proline concentration, which are often observed in fibrotic tissues.[1][2][4] By inhibiting PRS, T-3833261 induces an amino acid starvation response and suppresses the TGF-β/Smad3 signaling pathway, a key driver of fibrosis.[1][2] This leads to the downstream inhibition of fibrosis-related gene and protein expression, such as α-smooth muscle actin (α-SMA) and type I collagen.[1][2][3]

Signaling Pathway

TGF_beta_Signaling_Pathway cluster_Nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Fibrotic_Genes Fibrotic Gene Expression (α-SMA, COL1A1) Nucleus->Fibrotic_Genes T3833261 T-3833261 PRS Prolyl-tRNA Synthetase (PRS) T3833261->PRS inhibits Amino_Acid_Starvation Amino Acid Starvation Response PRS->Amino_Acid_Starvation leads to Smad3_degradation Smad3 Degradation (via SMURF2) Amino_Acid_Starvation->Smad3_degradation induces Smad3_degradation->Smad2_3

Caption: T-3833261 inhibits PRS, leading to Smad3 degradation and suppression of TGF-β-induced fibrotic gene expression.

Quantitative Data

In Vitro Efficacy
ParameterValueCell/Enzyme System
PRS IC50 3.6 nMHuman prolyl-tRNA synthetase

Table 1: In vitro inhibitory activity of T-3833261 against human prolyl-tRNA synthetase.[1][2]

In Vitro Anti-Fibrotic Activity
AssayEffect of T-3833261 (at 300 nM)Cell System
α-SMA Protein Expression Significant reduction in TGF-β-induced expressionPrimary human skin fibroblasts
pro-COL1A1 Protein Expression Significant reduction in TGF-β-induced expressionPrimary human skin fibroblasts
α-SMA mRNA Expression Suppression of TGF-β-induced expressionPrimary human skin fibroblasts
COL1A1 mRNA Expression Suppression of TGF-β-induced expressionPrimary human skin fibroblasts
DDIT3 mRNA Expression Dose-dependent increasePrimary human skin fibroblasts
SMURF2 mRNA Expression Dose-dependent increasePrimary human skin fibroblasts
FGF2 mRNA Expression Dose-dependent increasePrimary human skin fibroblasts

Table 2: In vitro anti-fibrotic effects of T-3833261 in primary human skin fibroblasts.[1][4]

Experimental Protocols

PRS Enzymatic Assay (ATP/PPi Exchange Assay)

The inhibitory activity of T-3833261 on PRS was determined using an ATP/PPi exchange assay.[1][4] The reaction mixture contained human PRS enzyme, ATP, PPi, and the test compound. The enzymatic reaction was initiated and the consumption of ATP was measured to determine the level of PRS inhibition. The IC50 value was calculated from the dose-response curve.

In Vitro Fibroblast Studies

Primary human skin fibroblasts were pre-treated with varying concentrations of T-3833261 for 30 minutes, followed by stimulation with TGF-β (1 ng/mL).[5] After 24 hours of incubation, the levels of α-SMA and pro-COL1A1 proteins were measured by ELISA.[5] For gene expression analysis, mRNA levels of α-SMA, COL1A1, DDIT3, SMURF2, and FGF2 were quantified by real-time quantitative RT-PCR after 24 hours of treatment.[4][5]

In Vivo TGF-β-Induced Mouse Ear Fibrosis Model

The in vivo anti-fibrotic efficacy of T-3833261 was evaluated in a TGF-β-induced mouse ear fibrosis model.[1] TGF-β (500 ng in 20 μL PBS) was intradermally injected into the ears of mice daily for 5 days.[1] A cream formulation of T-3833261 (0.1%, 0.3%, or 1%) or vehicle was topically applied to the ears one hour before each TGF-β injection.[1] After the treatment period, skin biopsies were taken, and the mRNA expression levels of fibrotic genes (α-Sma, Col1a1, and Col1a2) were measured by real-time quantitative RT-PCR.[1]

Experimental Workflow

In_Vivo_Fibrosis_Model_Workflow Start Start: TGF-β-Induced Mouse Ear Fibrosis Model Topical_Application Topical Application of T-3833261 Cream (daily) Start->Topical_Application TGF_beta_Injection Intradermal TGF-β Injection (daily for 5 days) Topical_Application->TGF_beta_Injection 1 hour prior Biopsy Ear Skin Biopsy TGF_beta_Injection->Biopsy After 5 days RNA_Extraction RNA Extraction Biopsy->RNA_Extraction RT_PCR Real-Time Quantitative RT-PCR RNA_Extraction->RT_PCR Analysis Analysis of Fibrotic Gene Expression RT_PCR->Analysis End End: Assess Anti-Fibrotic Efficacy Analysis->End

Caption: Workflow for the in vivo evaluation of T-3833261 in a mouse model of skin fibrosis.

Summary and Future Directions

The preclinical data for T-3833261 demonstrate its potent and selective inhibition of prolyl-tRNA synthetase, leading to significant anti-fibrotic effects both in vitro and in vivo. Its unique ATP-competitive mechanism of action suggests a potential advantage over other PRS inhibitors, particularly in the proline-rich microenvironment of fibrotic tissues. The in vivo studies in a TGF-β-induced mouse model of skin fibrosis further support its therapeutic potential for fibrotic diseases.[1][2] Further preclinical development, including comprehensive toxicology and pharmacokinetic studies, is warranted to advance T-3833261 towards clinical investigation.

References

Methodological & Application

Application Notes and Protocols for T-3861174: A Novel STAT3 Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-3861174 is a novel, potent, and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a key driver in the proliferation, survival, and metastasis of various human cancers, making it a critical target for therapeutic intervention. These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound selectively binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This inhibition blocks the translocation of STAT3 to the nucleus, thereby downregulating the expression of target genes involved in cell cycle progression and apoptosis resistance.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation T3861174 This compound T3861174->STAT3_active Inhibits Dimerization

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines with known STAT3 activation. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

Cell LineCancer TypeIC50 (nM) of this compound
MDA-MB-231Breast Cancer15.2 ± 2.1
PANC-1Pancreatic Cancer28.5 ± 3.9
U-87 MGGlioblastoma45.1 ± 5.5
A549Lung Cancer89.7 ± 9.3
HCT116Colorectal Cancer> 1000

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • MDA-MB-231 (ATCC® HTB-26™)

    • PANC-1 (ATCC® CRL-1469™)

  • Culture Medium:

    • For MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For PANC-1: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells should be passaged upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Further dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should not exceed 0.1%.

Cell Viability Assay (Resazurin Reduction Assay)

This protocol outlines the steps to determine the IC50 value of this compound.

Experimental_Workflow start Start seed_cells 1. Seed Cells (5,000 cells/well in 96-well plate) start->seed_cells incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_drug 3. Prepare Serial Dilutions of this compound incubate_24h->prepare_drug treat_cells 4. Treat Cells (Add drug dilutions to wells) incubate_24h->treat_cells prepare_drug->treat_cells incubate_72h 5. Incubate for 72h (37°C, 5% CO2) treat_cells->incubate_72h add_reagent 6. Add Resazurin Reagent (e.g., PrestoBlue™) incubate_72h->add_reagent incubate_read 7. Incubate for 1-2h (Protect from light) add_reagent->incubate_read read_plate 8. Measure Fluorescence (Ex 560 nm, Em 590 nm) incubate_read->read_plate analyze_data 9. Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the cell viability and IC50 determination assay.

Protocol Steps:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in 100 µL of culture medium into a 96-well clear-bottom black plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include a "vehicle control" (0.1% DMSO in medium) and a "no cells" blank control.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X drug dilutions.

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Add 10 µL of a resazurin-based viability reagent (e.g., PrestoBlue™) to each well.

    • Incubate for 1-2 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no cells" blank from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response -- variable slope).

Disclaimer

The compound this compound and the associated data presented in this document are for illustrative purposes only and represent a hypothetical scenario. This application note is intended to serve as a template and guide for the design of experimental protocols for novel chemical entities.

Application Notes and Protocols for T-3861174 Treatment of SK-MEL-2 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3861174 is a potent and selective small molecule inhibitor of prolyl-tRNA synthetase (PRS).[1][2][3] Inhibition of PRS leads to an accumulation of uncharged tRNA, which in turn activates the General Control Nonderepressible 2 (GCN2) kinase. This initiates a signaling cascade through Activating Transcription Factor 4 (ATF4), a key regulator of the integrated stress response, ultimately leading to apoptosis in cancer cells.[1][2][3] The SK-MEL-2 human melanoma cell line, which harbors an NRAS (Q61R) mutation and is wild-type for BRAF, represents a relevant model for a subset of melanomas.[4][5] This document provides detailed protocols for determining the effective dosage of this compound in SK-MEL-2 cells and for investigating its mechanism of action.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound against the SK-MEL-2 cell line.

CompoundTargetCell LineEfficacy MetricValueReference
This compoundProlyl-tRNA Synthetase (PRS)SK-MEL-2IC50 (Cell Death)0.1 µM[1]
This compoundProlyl-tRNA Synthetase (PRS)-IC50 (Binding)2.3 nM[1][2]

Signaling Pathway

The primary mechanism of action of this compound in inducing cell death in SK-MEL-2 cells is through the activation of the GCN2-ATF4 pathway, a key component of the integrated stress response.

GCN2_ATF4_Pathway cluster_inhibition This compound Action cluster_stress_response Integrated Stress Response T3861174 This compound PRS Prolyl-tRNA Synthetase (PRS) T3861174->PRS Inhibition Pro_tRNA Prolyl-tRNA PRS->Pro_tRNA Proline Charging Uncharged_tRNA Uncharged tRNA-Pro PRS->Uncharged_tRNA Accumulation GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activation eIF2a eIF2α GCN2->eIF2a Phosphorylation p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Translation Upregulation Apoptosis Apoptosis ATF4->Apoptosis Induction

Caption: this compound inhibits PRS, leading to the activation of the GCN2-ATF4 pathway and subsequent apoptosis.

Experimental Protocols

Cell Culture of SK-MEL-2 Cells

Materials:

  • SK-MEL-2 cell line (e.g., ATCC® HTB-68™)

  • DMEM (Dulbecco's Modified Eagle Medium) with 4.5 g/L glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Cell culture plates (96-well, 6-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture SK-MEL-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 4-5 mL of complete culture medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 ratio.

Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

Materials:

  • SK-MEL-2 cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed SK-MEL-2 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 10 µM down to 0.001 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of GCN2-ATF4 Pathway Activation

Materials:

  • SK-MEL-2 cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-GCN2, anti-GCN2, anti-ATF4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed SK-MEL-2 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize the protein levels.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy and mechanism of a novel compound like this compound in the SK-MEL-2 cell line.

Experimental_Workflow cluster_setup Initial Setup cluster_dose_response Dose-Response Evaluation cluster_mechanism Mechanism of Action Study Cell_Culture SK-MEL-2 Cell Culture Seeding_96 Seed Cells (96-well) Cell_Culture->Seeding_96 Seeding_6 Seed Cells (6-well) Cell_Culture->Seeding_6 Compound_Prep This compound Stock Preparation Treatment_72h Treat with this compound (72 hours) Compound_Prep->Treatment_72h Treatment_Time Treat with this compound (Time Course) Compound_Prep->Treatment_Time Seeding_96->Treatment_72h Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_72h->Viability_Assay IC50_Calc IC50 Determination Viability_Assay->IC50_Calc IC50_Calc->Treatment_Time Inform Dosage Seeding_6->Treatment_Time Western_Blot Western Blot for p-GCN2, ATF4 Treatment_Time->Western_Blot Data_Analysis Pathway Activation Analysis Western_Blot->Data_Analysis

Caption: A workflow for characterizing this compound in SK-MEL-2 cells, from culture to mechanism analysis.

References

Application Notes and Protocols for T-3861174 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound T-3861174 did not yield any specific information regarding its use in xenograft mouse models, its mechanism of action, or any associated signaling pathways.

The scientific literature and publicly available databases do not contain specific data, experimental protocols, or quantitative results for a compound designated as this compound. This suggests that "this compound" may be an internal development code that has not yet been publicly disclosed, a misidentified compound number, or a compound that has not been the subject of published research.

Consequently, the creation of detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams as requested, is not possible at this time.

For researchers, scientists, and drug development professionals interested in utilizing novel compounds in xenograft mouse models, the following general workflow and considerations are provided as a template. This can be adapted once specific information about a compound of interest becomes available.

General Workflow for Evaluating a Novel Compound in Xenograft Mouse Models

A typical preclinical evaluation of a new anti-cancer agent in a xenograft mouse model involves a series of well-defined steps to assess its efficacy and mechanism of action.

Xenograft_Model_Workflow cluster_preclinical Pre-clinical Evaluation Cell_Line_Selection Cell Line Selection & In Vitro Testing Xenograft_Establishment Xenograft Model Establishment Cell_Line_Selection->Xenograft_Establishment Implantation Dosing_Regimen Dosing Regimen & Administration Xenograft_Establishment->Dosing_Regimen Tumor Growth Tumor_Monitoring Tumor Growth Monitoring Dosing_Regimen->Tumor_Monitoring Treatment Period Endpoint_Analysis Endpoint Analysis Tumor_Monitoring->Endpoint_Analysis Data Collection

Caption: General experimental workflow for in vivo xenograft studies.

General Protocols for Xenograft Mouse Model Studies

Below are generalized protocols that would be adapted for a specific compound like this compound once its properties are known.

Cell Culture and Preparation for Implantation
  • Cell Line Selection : Choose a human cancer cell line relevant to the therapeutic goals. The choice may be based on specific genetic mutations, receptor expression, or tumor type.

  • Cell Culture : Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting : When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Cell Viability and Counting : Determine cell viability and count using a hemocytometer or an automated cell counter with trypan blue exclusion.

  • Preparation for Injection : Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1 x 10⁷ cells/mL). For subcutaneous models, a mixture with Matrigel may be used to support initial tumor growth.

Xenograft Tumor Implantation in Immunocompromised Mice
  • Animal Model : Use immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice) to prevent rejection of human tumor cells.

  • Implantation : Subcutaneously inject a defined number of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width² x Length) / 2.

Compound Administration and Efficacy Evaluation
  • Animal Grouping : Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Compound Preparation : Prepare the test compound (e.g., this compound) in a suitable vehicle. The formulation will depend on the compound's solubility and route of administration.

  • Administration : Administer the compound to the treatment group according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle only.

  • Data Collection : Continue to monitor tumor volume and body weight for all mice throughout the study. Observe for any signs of toxicity.

  • Study Endpoint : The study may be concluded when tumors in the control group reach a specific size, after a predetermined duration, or if significant toxicity is observed.

Endpoint Analysis and Data Presentation

Upon completion of the in vivo phase, further analysis can provide insights into the compound's mechanism of action.

  • Tumor Growth Inhibition (TGI) : Calculate the TGI to quantify the efficacy of the treatment.

  • Immunohistochemistry (IHC) : Analyze tumor tissues for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Western Blotting : Investigate the effect of the compound on specific signaling pathways within the tumor cells.

  • Pharmacokinetic (PK) Analysis : Measure the concentration of the compound in plasma and tumor tissue over time.

The quantitative data from these analyses would typically be summarized in tables for clear comparison between treatment and control groups.

Hypothetical Signaling Pathway Diagram

While the specific pathway for this compound is unknown, a common target for anti-cancer drugs is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation T3861174 This compound T3861174->PI3K

Caption: Hypothetical inhibition of the PI3K signaling pathway.

We recommend that the user verify the compound identifier "this compound" and consult internal documentation or proprietary databases for specific information required to generate the detailed application notes and protocols.

Application Notes and Protocols for Western Blot Analysis of GCN2-ATF4 Activation by T-3861174

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3861174 is a potent and specific inhibitor of prolyl-tRNA synthetase (PRS).[1][2] By interfering with the charging of tRNA with proline, this compound mimics amino acid starvation, a cellular stress condition that robustly activates the General Control Nonderepressible 2 (GCN2) signaling pathway.[1][2] Activation of the GCN2 kinase leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 is a key transcription factor that orchestrates the expression of genes involved in amino acid synthesis and transport, helping cells to adapt to nutrient deprivation.[3] This application note provides a detailed protocol for utilizing Western blotting to monitor the activation of the GCN2-ATF4 pathway in response to treatment with this compound.

GCN2-ATF4 Signaling Pathway

The GCN2-ATF4 pathway is a critical component of the integrated stress response (ISR). Under normal conditions, GCN2 is in an inactive state. Upon cellular stress, such as amino acid deprivation induced by this compound, uncharged tRNAs accumulate and bind to the histidyl-tRNA synthetase (HisRS)-like domain of GCN2, leading to its autophosphorylation and activation. Activated GCN2 then phosphorylates eIF2α at Serine 51. This phosphorylation event reduces global protein synthesis but selectively enhances the translation of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated region, most notably ATF4. ATF4 then translocates to the nucleus and activates the transcription of target genes involved in restoring cellular homeostasis.

GCN2_ATF4_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Prolyl-tRNA Synthetase Prolyl-tRNA Synthetase This compound->Prolyl-tRNA Synthetase inhibition Uncharged tRNA Uncharged tRNA Prolyl-tRNA Synthetase->Uncharged tRNA accumulation GCN2 (inactive) GCN2 (inactive) Uncharged tRNA->GCN2 (inactive) binding p-GCN2 (active) p-GCN2 (active) GCN2 (inactive)->p-GCN2 (active) autophosphorylation eIF2α eIF2α p-GCN2 (active)->eIF2α phosphorylation p-eIF2α p-eIF2α eIF2α->p-eIF2α Global Translation Global Translation p-eIF2α->Global Translation inhibition ATF4 mRNA ATF4 mRNA p-eIF2α->ATF4 mRNA preferential translation ATF4 Protein ATF4 Protein ATF4 mRNA->ATF4 Protein ATF4 Protein_n ATF4 Protein ATF4 Protein->ATF4 Protein_n translocation Target Gene Expression Target Gene Expression ATF4 Protein_n->Target Gene Expression activation

GCN2-ATF4 Signaling Pathway Activation by this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: This protocol is optimized for SK-MEL-2 cells, but can be adapted for other cancer cell lines.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) as a control. Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

Protein Extraction
  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay kit.

Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run at 120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 1.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometric analysis of the Western blot bands can be performed using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment (this compound) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking (5% milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry & Normalization Imaging->Densitometry

Western Blot Experimental Workflow.

Data Presentation

The following tables provide a template for presenting quantitative data from Western blot analysis of GCN2-ATF4 pathway activation by this compound. The data should be presented as the mean ± standard deviation from at least three independent experiments.

Table 1: Primary Antibodies for Western Blot Analysis

Target ProteinHost SpeciesSupplierCatalog NumberRecommended Dilution
p-GCN2 (Thr899)RabbitCell Signaling Technology#33001:1000
GCN2RabbitCell Signaling Technology#33021:1000
p-eIF2α (Ser51)RabbitCell Signaling Technology#33981:1000
eIF2αRabbitCell Signaling Technology#53241:1000
ATF4RabbitCell Signaling Technology#118151:1000
β-ActinMouseSigma-AldrichA54411:5000
GAPDHRabbitCell Signaling Technology#51741:1000

Table 2: Dose-Dependent Activation of the GCN2-ATF4 Pathway by this compound

Cells were treated with the indicated concentrations of this compound for 8 hours.

Treatmentp-GCN2 / Total GCN2 (Fold Change)p-eIF2α / Total eIF2α (Fold Change)ATF4 / Loading Control (Fold Change)
Vehicle (DMSO)1.0 ± 0.11.0 ± 0.21.0 ± 0.3
This compound (0.1 µM)1.5 ± 0.21.8 ± 0.32.5 ± 0.4
This compound (0.3 µM)2.8 ± 0.43.5 ± 0.55.1 ± 0.6
This compound (1 µM)4.5 ± 0.65.2 ± 0.78.3 ± 0.9
This compound (3 µM)4.2 ± 0.54.9 ± 0.67.9 ± 0.8

Table 3: Time-Course of GCN2-ATF4 Pathway Activation by this compound

Cells were treated with 1 µM this compound for the indicated times.

Time (hours)p-GCN2 / Total GCN2 (Fold Change)p-eIF2α / Total eIF2α (Fold Change)ATF4 / Loading Control (Fold Change)
01.0 ± 0.11.0 ± 0.21.0 ± 0.2
22.1 ± 0.32.5 ± 0.43.0 ± 0.5
43.5 ± 0.54.1 ± 0.66.2 ± 0.8
84.6 ± 0.65.3 ± 0.78.5 ± 1.0
163.8 ± 0.44.5 ± 0.57.1 ± 0.9
242.5 ± 0.33.1 ± 0.44.8 ± 0.6

Troubleshooting

IssuePossible CauseSolution
No or weak signal Insufficient protein loadingIncrease the amount of protein loaded onto the gel.
Inactive primary or secondary antibodyUse a fresh aliquot of antibody or a new antibody.
Suboptimal antibody concentrationOptimize antibody dilutions.
Insufficient incubation timeIncrease incubation times for primary and/or secondary antibodies.
High background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highDecrease the concentration of the primary and/or secondary antibody.
Insufficient washingIncrease the number and/or duration of washing steps.
Non-specific bands Antibody cross-reactivityUse a more specific primary antibody.
Protein degradationEnsure protease inhibitors are added to the lysis buffer and keep samples on ice.

Conclusion

This application note provides a comprehensive protocol for the detection and semi-quantitative analysis of GCN2-ATF4 pathway activation induced by the prolyl-tRNA synthetase inhibitor this compound using Western blotting. The provided methodologies, data presentation templates, and troubleshooting guide will aid researchers in accurately assessing the pharmacological effects of this compound and other compounds targeting this critical cellular stress response pathway.

References

Application Notes and Protocols for T-3861174 Solutions: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3861174 is a potent and specific inhibitor of prolyl-tRNA synthetase (PRS).[1][2] Its mechanism of action involves the activation of the General Control Nonderepressible 2 (GCN2) signaling pathway, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and subsequent upregulation of Activating Transcription Factor 4 (ATF4).[1][2] This pathway is a key regulator of cellular stress responses. Given its therapeutic potential, understanding the long-term stability and proper storage of this compound solutions is critical for ensuring the accuracy and reproducibility of experimental results.

These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions.

Chemical and Physical Properties

PropertyValue
IUPAC Name 4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-methylpyridine-2-carboxamide[1]
Molecular Formula C₂₆H₂₅FN₆O₂
Molecular Weight 472.52 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on supplier data sheets.

Solid Compound
Storage DurationTemperatureConditionsShelf Life
Short-term (days to weeks) 0 - 4°CDry, dark[1]>3 years (if stored properly)[1]
Long-term (months to years) -20°CDry, dark[1]>3 years (if stored properly)[1]
Stock Solutions (in DMSO)
Storage DurationTemperatureConditions
Short-term (days to weeks) 0 - 4°CProtect from light
Long-term (months) -20°CProtect from light, in aliquots to avoid freeze-thaw cycles

Signaling Pathway of this compound

This compound inhibits prolyl-tRNA synthetase, leading to an accumulation of uncharged tRNAPro. This accumulation is sensed by GCN2, which becomes activated and phosphorylates eIF2α. Phosphorylated eIF2α, in turn, promotes the translation of ATF4 mRNA, leading to increased ATF4 protein levels and the activation of downstream target genes involved in amino acid synthesis and stress response.

T3861174_Pathway This compound Signaling Pathway T3861174 This compound PRS Prolyl-tRNA Synthetase (PRS) T3861174->PRS Inhibition tRNA_Pro Uncharged tRNAPro PRS->tRNA_Pro Depletion of charged tRNAPro leads to accumulation of uncharged form GCN2 GCN2 tRNA_Pro->GCN2 Activation eIF2a eIF2α GCN2->eIF2a Phosphorylation p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 Increased Translation StressResponse Stress Response Genes (Amino Acid Synthesis, etc.) ATF4->StressResponse Transcriptional Activation

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. For 1 mL of a 10 mM stock solution, weigh out 4.725 mg of this compound (Molecular Weight = 472.52 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the solid compound in a sterile vial.

  • Vortex the solution until the solid is completely dissolved. If necessary, sonicate for a short period to ensure full dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Long-Term Stability Assessment of this compound in DMSO

This protocol outlines a comprehensive study to evaluate the degradation of this compound in DMSO under various storage conditions. A stability-indicating HPLC method is recommended for analysis.

Experimental Workflow for Stability Testing

Stability_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temperature aliquot->storage_rt time_points Analyze at T=0, 1, 3, 6 months storage_neg20->time_points storage_4->time_points storage_rt->time_points hplc HPLC-UV/MS Analysis time_points->hplc data_analysis Calculate % Purity and Identify Degradants hplc->data_analysis

Caption: General workflow for assessing the stability of this compound solutions.

Materials:

  • Aliquots of 10 mM this compound in DMSO (from Protocol 1)

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Time-Zero (T0) Analysis: Immediately after preparation, take one aliquot for initial analysis. Dilute a small volume of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. This will serve as the baseline purity.

  • Storage: Store the remaining aliquots under the following conditions, protected from light:

    • -20°C (recommended long-term storage)

    • 4°C (short-term storage)

    • Room Temperature (~25°C) (accelerated degradation condition)

  • Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months, and 1 year), retrieve one aliquot from each storage condition.

  • Sample Preparation for HPLC: Thaw the samples and bring them to room temperature. Prepare dilutions as done for the T0 analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid). A starting point could be 30% acetonitrile, ramping up to 95% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by a UV scan of this compound (e.g., 254 nm or a more specific wavelength).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • For each time point and condition, determine the peak area of this compound.

    • Calculate the percentage of remaining this compound relative to the T0 sample.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Data Presentation

The results of the stability study should be tabulated for clear comparison.

Table 1: Stability of this compound (10 mM in DMSO)

Time PointPurity (%) at -20°CPurity (%) at 4°CPurity (%) at Room Temp.Observations (e.g., new peaks)
T = 0 100100100None
1 Week
1 Month
3 Months
6 Months
1 Year

Conclusion

The provided protocols and information will aid researchers in the proper handling and storage of this compound, ensuring the reliability of experimental outcomes. For critical applications, it is highly recommended to perform an in-house stability assessment as described in Protocol 2, as storage conditions and DMSO quality can vary between laboratories. Adherence to these guidelines will help maintain the integrity and activity of this compound for long-term research use.

References

Application Notes and Protocols for T-3861174 in Integrated Stress Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3861174 is a novel small molecule inhibitor of prolyl-tRNA synthetase (PRS).[1][2] By inhibiting PRS, this compound effectively mimics amino acid deprivation, leading to the accumulation of uncharged tRNAPro. This triggers the activation of the General Control Nonderepressible 2 (GCN2) kinase, a key sensor of amino acid availability.[1][3] Activated GCN2 phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α), initiating the Integrated Stress Response (ISR).[1][4][5] The ISR is a crucial cellular signaling network that reprograms gene expression to manage stress, and its prolonged activation can lead to apoptosis, making it a promising target in cancer therapy.[1][6] this compound induces cell death in various tumor cell lines through the activation of the GCN2-ATF4 pathway, demonstrating its potential as a therapeutic agent.[1]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in studying the ISR.

Mechanism of Action

This compound is an ATP-competitive inhibitor of prolyl-tRNA synthetase.[7] Inhibition of PRS prevents the charging of proline to its cognate tRNA, leading to an accumulation of uncharged tRNAPro. This accumulation is sensed by the GCN2 kinase, which becomes activated.[1] Activated GCN2 then phosphorylates eIF2α at Serine 51.[8] This phosphorylation event has two major consequences: a global reduction in protein synthesis and the preferential translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[4][5] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis, stress response, and, under prolonged stress, apoptosis.[9][10] A key pro-apoptotic target of ATF4 is the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[1][11]

T3861174_Mechanism_of_Action cluster_synthesis Protein Synthesis T3861174 This compound PRS Prolyl-tRNA Synthetase (PRS) T3861174->PRS Pro_tRNA Prolyl-tRNAPro (Charged) PRS->Pro_tRNA Uncharged_tRNA Uncharged tRNAPro PRS->Uncharged_tRNA Inhibition leads to accumulation GCN2 GCN2 Uncharged_tRNA->GCN2 Activates p_eIF2a p-eIF2α (Ser51) GCN2->p_eIF2a Phosphorylates Translation_Inhibition Global Translation Inhibition p_eIF2a->Translation_Inhibition ATF4 ATF4 Translation p_eIF2a->ATF4 ATF4_protein ATF4 Protein ATF4->ATF4_protein CHOP CHOP Expression ATF4_protein->CHOP Apoptosis Apoptosis CHOP->Apoptosis Proline Proline + tRNAPro Proline->PRS + ATP ATP ATP

Caption: this compound inhibits PRS, leading to GCN2 activation and the ISR.

Data Presentation

The following table summarizes the available quantitative data for this compound.

ParameterValueCell Line / SystemSource
PRS Binding IC50 2.3 nMRecombinant Human PRS[12]
Cell Death IC50 0.1 µMSK-MEL-2[12]
In Vivo Efficacy Significant tumor growth inhibitionSK-MEL-2, G-361, HT-1080 Xenograft Models[1]

Experimental Protocols

Prolyl-tRNA Synthetase (PRS) Inhibition Assay (Enzymatic)

This protocol is designed to measure the enzymatic activity of PRS and determine the IC50 of this compound. The assay measures the ATP consumption associated with the aminoacylation of tRNA.

Materials:

  • Recombinant human PRS

  • This compound

  • L-proline

  • tRNAPro

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).

  • Prepare a master mix containing recombinant PRS, L-proline, and tRNAPro in Assay Buffer. Add 4 µL of this master mix to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 4 µL of ATP solution to each well.

  • Incubate the reaction at 37°C for 60 minutes.

  • Equilibrate the plate to room temperature.

  • Add 10 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

eIF2α Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated eIF2α in cell lysates following treatment with this compound.

Materials:

  • Cell line of interest (e.g., SK-MEL-2)

  • This compound

  • Complete cell culture medium

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Rabbit anti-total eIF2α

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 2, 4, 6 hours). Include a DMSO vehicle control.

  • Wash cells twice with ice-cold PBS and lyse them in Lysis Buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (anti-phospho-eIF2α) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with anti-total eIF2α antibody as a loading control.

ATF4 Reporter Assay (Luciferase-based)

This protocol utilizes a stable cell line expressing a luciferase reporter driven by an ATF4-responsive promoter to quantify ATF4 transcriptional activity.

Materials:

  • ATF4 Luciferase Reporter stable cell line (e.g., from Signosis)[9]

  • This compound

  • Complete cell culture medium

  • White, clear-bottom 96-well plates

  • Luciferase assay system (e.g., Promega ONE-Glo™)

Procedure:

  • Seed the ATF4 reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control and a positive control (e.g., thapsigargin).

  • Incubate for a time course (e.g., 8, 16, 24 hours).

  • Equilibrate the plate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

  • Measure luminescence using a plate reader.

  • Normalize the data to a cell viability assay performed in parallel if necessary.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

CHOP Expression Analysis (Western Blot)

This protocol is for the detection of CHOP protein, a downstream target of ATF4, in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Lysis Buffer (as in the eIF2α protocol)

  • Primary antibodies: Rabbit or Mouse anti-CHOP, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Other materials as listed in the eIF2α Western Blot protocol.

Procedure:

  • Follow steps 1-9 of the eIF2α Phosphorylation Assay (Western Blot) protocol, treating cells for a longer duration suitable for observing changes in protein expression (e.g., 16-24 hours).

  • Incubate the membrane with the primary anti-CHOP antibody overnight at 4°C.

  • Continue with steps 11-14 of the eIF2α Western Blot protocol.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies PRS_Assay PRS Enzymatic Assay (IC50 determination) Cell_Culture Cell Culture (e.g., SK-MEL-2) Treatment Treat with this compound (Dose-response & time-course) Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Quantification Treatment->Cell_Lysis Reporter_Assay ATF4 Reporter Assay Treatment->Reporter_Assay Viability_Assay Cell Viability Assay (IC50 determination) Treatment->Viability_Assay Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot p_eIF2a p_eIF2a Western_Blot->p_eIF2a p-eIF2α CHOP CHOP Western_Blot->CHOP CHOP Xenograft Tumor Xenograft Model (e.g., SK-MEL-2) InVivo_Treatment Administer this compound Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth InVivo_Treatment->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis InVivo_Treatment->PK_PD

Caption: General experimental workflow for characterizing this compound.

Concluding Remarks

This compound represents a valuable tool for investigating the integrated stress response, particularly the GCN2-mediated pathway. Its specific mechanism of action as a prolyl-tRNA synthetase inhibitor allows for the targeted induction of the ISR, providing a model system for studying the downstream consequences of amino acid sensing and for exploring the therapeutic potential of ISR activation in diseases such as cancer. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.

References

Application Notes and Protocols: T-3861174 (data based on T-3833261) in Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: Initial searches for "T-3861174" did not yield specific results. However, extensive information was found for a closely related compound, T-3833261 , which is a novel prolyl-tRNA synthetase (PRS) inhibitor with demonstrated anti-fibrotic properties. This document is based on the available data for T-3833261, assuming a likely typographical error in the original query.

Introduction

T-3833261 is a novel, potent, and ATP-competitive inhibitor of prolyl-tRNA synthetase (PRS). It has emerged as a promising therapeutic candidate for the treatment of fibrotic diseases, such as scleroderma.[1][2] Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. A key signaling pathway implicated in fibrosis is the Transforming Growth Factor-β (TGF-β) pathway, which promotes the differentiation of fibroblasts into myofibroblasts and stimulates the production of ECM components like collagen.[3][4][5]

T-3833261 exerts its anti-fibrotic effects by inhibiting the TGF-β/Smad3 signaling pathway, in a manner similar to the well-known anti-fibrotic agent, Halofuginone (HF).[1][2] However, T-3833261 is designed to bind to the ATP site of the catalytic domain of PRS, unlike HF which binds to the proline binding site.[1][2] This distinction may offer advantages, particularly in environments with high proline concentrations, which are often found in fibrotic tissues.[1][2] These application notes provide a summary of the available data on T-3833261 and detailed protocols for its use in fibrosis research.

Data Presentation

In Vitro Efficacy of T-3833261 on Fibrotic Gene Expression

The following table summarizes the quantitative data on the effect of T-3833261 on the expression of key fibrotic genes in primary human skin fibroblasts stimulated with TGF-β.

Target GeneTreatmentConcentrationFold Change vs. TGF-β ControlReference
α-SMAT-38332611 - 300 nMDose-dependent decrease[1][2]
COL1A1T-38332611 - 300 nMDose-dependent decrease[1][2]
In Vivo Efficacy of T-3833261 on Fibrotic Gene Expression

The following table summarizes the quantitative data on the effect of topical application of T-3833261 on the expression of fibrotic genes in a mouse model of TGF-β-induced skin fibrosis.

Target GeneTreatmentOutcomeReference
α-SmaTopical T-3833261Reduction in expression[1]
Col1a1Topical T-3833261Reduction in expression[1]
Col1a2Topical T-3833261Reduction in expression[1]

Experimental Protocols

In Vitro Inhibition of Fibroblast Activation

This protocol describes the methodology to assess the anti-fibrotic activity of T-3833261 in primary human skin fibroblasts.

1. Cell Culture and Treatment:

  • Culture primary human skin fibroblasts in appropriate growth medium.
  • Seed fibroblasts in culture plates and allow them to adhere overnight.
  • Pre-treat the cells with varying concentrations of T-3833261 (e.g., 1 nM to 300 nM) for a specified period.
  • Stimulate the cells with recombinant human TGF-β (e.g., 1 ng/mL) to induce a fibrotic response.
  • Include appropriate controls: vehicle control (e.g., DMSO), TGF-β only, and T-3833261 only.

2. Gene Expression Analysis (qPCR):

  • After the treatment period, harvest the cells and isolate total RNA using a suitable kit.
  • Perform reverse transcription to synthesize cDNA.
  • Conduct quantitative real-time PCR (qPCR) using primers specific for fibrotic marker genes such as α-SMA (ACTA2) and COL1A1.
  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
  • Calculate the fold change in gene expression relative to the TGF-β control.

3. Protein Analysis (Western Blot):

  • Lyse the treated cells to extract total protein.
  • Determine protein concentration using a standard assay (e.g., BCA).
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with primary antibodies against α-SMA, COL1A1, Smad3, and phospho-Smad3.
  • Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.
  • Incubate with appropriate secondary antibodies and visualize the protein bands.
  • Quantify band intensities to determine changes in protein expression.

In Vivo Mouse Model of TGF-β-Induced Skin Fibrosis

This protocol outlines the procedure to evaluate the in vivo efficacy of topically applied T-3833261.[1]

1. Animal Model:

  • Use a suitable mouse strain (e.g., C57BL/6).
  • Acclimatize the animals to the housing conditions.

2. Induction of Fibrosis and Treatment:

  • Induce localized skin fibrosis by intradermal injection of TGF-β into the ear of the mouse.
  • Prepare a topical formulation of T-3833261 in a suitable vehicle.
  • Apply the T-3833261 formulation or vehicle control to the injection site at specified time points.

3. Sample Collection and Analysis:

  • At the end of the experiment, euthanize the mice and collect the ear tissue.
  • Homogenize the tissue to extract RNA or protein.
  • Analyze the expression of fibrotic genes (e.g., α-Sma, Col1a1, Col1a2) by qPCR as described in the in vitro protocol.
  • Histological analysis can also be performed to assess collagen deposition (e.g., using Masson's trichrome staining).

Visualizations

T3833261_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylation p-Smad2/3 p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Fibrotic Gene Expression Fibrotic Gene Expression Smad Complex->Fibrotic Gene Expression Transcription PRS PRS PRS->p-Smad2/3 Modulates T-3833261 T-3833261 T-3833261->PRS Inhibition

Caption: Proposed signaling pathway of T-3833261 in inhibiting fibrosis.

Experimental_Workflow_In_Vitro A 1. Culture Human Skin Fibroblasts B 2. Pre-treat with T-3833261 A->B C 3. Stimulate with TGF-β B->C D 4. Harvest Cells C->D E 5a. RNA Isolation & qPCR D->E F 5b. Protein Extraction & Western Blot D->F G 6. Analyze Fibrotic Gene/Protein Expression E->G F->G

Caption: In vitro experimental workflow for assessing T-3833261 efficacy.

Logical_Relationship_Mechanism cluster_compound Compound cluster_target Molecular Target cluster_pathway Signaling Pathway cluster_cellular Cellular Effect cluster_outcome Therapeutic Outcome T383 T-3833261 PRS Prolyl-tRNA Synthetase (PRS) T383->PRS Inhibits TGFb TGF-β/Smad3 Pathway PRS->TGFb Modulates Fibroblast Decreased Fibroblast Activation TGFb->Fibroblast Fibrosis Anti-fibrotic Effect Fibroblast->Fibrosis

Caption: Logical relationship of T-3833261's mechanism of action.

References

Application Notes and Protocols for High-Throughput Screening of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: T-3861174 in High-Throughput Screening for Anticancer Drugs

Note: No public data was found for the specific compound "this compound." The following application notes and protocols are provided as a detailed template for researchers, scientists, and drug development professionals. This template can be adapted for the evaluation of any novel anticancer compound in a high-throughput screening (HTS) setting.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. In the context of oncology, HTS assays are designed to identify compounds that selectively inhibit the growth of cancer cells, induce apoptosis, or modulate specific cancer-related signaling pathways. This document outlines a comprehensive workflow and detailed protocols for the evaluation of a hypothetical novel anticancer compound, referred to herein as "Compound X," using a series of in vitro HTS assays. The methodologies described are designed to be robust, reproducible, and scalable for the efficient identification and characterization of promising anticancer drug candidates.

Data Presentation: Summary of Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from HTS experiments.

Table 1: In Vitro Cytotoxicity of Compound X against a Panel of Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)95% Confidence IntervalHill Slope
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value][Insert Value]
MDA-MB-231Breast Adenocarcinoma[Insert Value][Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][Insert Value][Insert Value]
HCT116Colorectal Carcinoma[Insert Value][Insert Value][Insert Value]
HeLaCervical Adenocarcinoma[Insert Value][InsertValue][Insert Value]
HEK293Normal Human Embryonic Kidney[Insert Value][Insert Value][Insert Value]

Table 2: Apoptosis Induction by Compound X

Cell LineTreatment Duration (hrs)% Apoptotic Cells (Annexin V+)Fold Increase vs. Control
HCT11624[Insert Value][Insert Value]
HCT11648[Insert Value][Insert Value]
A54924[Insert Value][Insert Value]
A54948[Insert Value][Insert Value]

Table 3: Cell Cycle Analysis of Compound X-Treated Cells

Cell LineCompound X Conc. (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HCT1160[Insert Value][Insert Value][Insert Value]
HCT116[IC₅₀ Value][Insert Value][Insert Value][Insert Value]
A5490[Insert Value][Insert Value][Insert Value]
A549[IC₅₀ Value][Insert Value][Insert Value][Insert Value]

Experimental Protocols

Cell Viability Assay (MTS/MTT)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well or 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 490 nm (for MTS) or 570 nm (for MTT)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare a serial dilution of Compound X in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Remove the medium from the wells and add 100 µL of the diluted Compound X solutions.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by Compound X in cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Compound X

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with Compound X at its IC₅₀ concentration for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive cells are considered apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Compound X on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Compound X

  • Propidium Iodide (PI)

  • RNase A

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with Compound X at its IC₅₀ concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an anticancer drug.

Hypothetical Anticancer Drug Target Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors ERK->TranscriptionFactor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TranscriptionFactor CompoundX Compound X CompoundX->MEK Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation

Caption: Hypothetical signaling pathway targeted by Compound X.

Experimental Workflow Diagram

The diagram below outlines the high-throughput screening workflow for identifying and characterizing anticancer compounds.

High-Throughput Screening Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary & Confirmatory Screens cluster_mechanism_of_action Mechanism of Action Studies CompoundLibrary Compound Library (>100,000 compounds) PrimaryAssay Single-Dose Cell Viability Assay (e.g., HCT116) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification (>50% inhibition) PrimaryAssay->HitIdentification DoseResponse Dose-Response Curve & IC₅₀ Determination HitIdentification->DoseResponse CellPanel Screening against Cancer Cell Panel DoseResponse->CellPanel Selectivity Selectivity Assay (Normal vs. Cancer Cells) CellPanel->Selectivity ApoptosisAssay Apoptosis Assay (Annexin V/PI) Selectivity->ApoptosisAssay CellCycleAssay Cell Cycle Analysis ApoptosisAssay->CellCycleAssay TargetID Target Identification & Validation CellCycleAssay->TargetID LeadCompound Lead Compound TargetID->LeadCompound

Caption: Workflow for anticancer drug discovery.

Troubleshooting & Optimization

optimizing T-3861174 concentration for apoptosis induction

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the compound "T-3861174" is not available in publicly accessible scientific literature. The following troubleshooting guide and FAQs are based on general principles of apoptosis induction by small molecule compounds and may not be specific to this compound. Researchers should use this information as a preliminary guide and optimize protocols based on their own experimental data.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the concentration of a novel compound for apoptosis induction.

Issue Possible Cause Recommended Solution
No significant increase in apoptosis compared to control. Sub-optimal Concentration: The concentration of this compound used is too low to induce a significant apoptotic response.Perform a dose-response experiment with a wider range of concentrations. Start from a low nanomolar range and extend to a high micromolar range.
Insufficient Incubation Time: The duration of treatment is not long enough for the apoptotic cascade to be initiated and completed.Conduct a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48, 72 hours).
Cell Line Resistance: The chosen cell line may be resistant to the apoptotic mechanism of this compound.Test the compound on a panel of different cell lines, including those known to be sensitive to apoptosis induction. Consider cell lines with different genetic backgrounds (e.g., p53 wild-type vs. mutant).
Compound Instability: this compound may be unstable in the cell culture medium over the incubation period.Check the stability of the compound in your specific media conditions. Consider preparing fresh solutions for each experiment and minimizing exposure to light or high temperatures.
High levels of cell death, but markers indicate necrosis rather than apoptosis. Supra-optimal Concentration: The concentration of this compound is too high, leading to widespread cellular toxicity and necrosis.Reduce the concentration range in your dose-response experiments. Focus on concentrations that induce apoptotic morphology without significant signs of necrosis.
Off-Target Effects: At high concentrations, this compound might be hitting unintended targets, leading to non-specific cell death.Lower the concentration and consider using techniques to assess off-target effects.
Inconsistent results between experiments. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the cellular response.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Compound Preparation: Inconsistent preparation of this compound stock solutions and dilutions.Prepare a large, single batch of stock solution to be used for a series of experiments. Ensure complete solubilization and accurate dilutions.
Assay Variability: Inconsistencies in the execution of the apoptosis assay.Standardize all assay protocols, including incubation times, reagent concentrations, and data acquisition parameters.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound?

As there is no published data on this compound, a broad starting range is recommended. Based on other small molecule inducers of apoptosis, a pilot experiment could span from 10 nM to 100 µM.

Q2: How can I confirm that the observed cell death is indeed apoptosis?

It is crucial to use multiple assays to confirm the mode of cell death.[1] Recommended methods include:

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7.[2][3]

  • TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western Blot Analysis: To detect the cleavage of PARP or pro-caspases.

  • Morphological Analysis: Observing characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies using microscopy.[1]

Q3: What are the key signaling pathways that might be involved in this compound-induced apoptosis?

Without specific information on this compound, it is hypothesized that it could act through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[1][4]

  • Intrinsic Pathway: Often involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[1] Key protein families to investigate include the Bcl-2 family (Bcl-2, Bax, Bak).

  • Extrinsic Pathway: Initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of downstream caspases.[4]

Further investigation into the specific molecular targets of this compound is necessary to elucidate the precise signaling cascade.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Analysis of this compound-Induced Apoptosis
  • Cell Seeding: Seed cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment, e.g., the IC50 value) for various durations (e.g., 0, 6, 12, 24, 48 hours).

  • Apoptosis Assay: Perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry analysis.

  • Data Analysis: Calculate the percentage of apoptotic cells for each concentration and time point. Plot the data to determine the optimal concentration and incubation time for apoptosis induction.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
  • Cell Lysis: Treat cells with the optimal concentration of this compound for the optimal duration. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).

    • Incubate with a suitable HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome cell_seeding Cell Seeding dose_response Dose-Response cell_seeding->dose_response time_course Time-Course cell_seeding->time_course compound_prep This compound Preparation compound_prep->dose_response compound_prep->time_course apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) dose_response->apoptosis_assay time_course->apoptosis_assay optimization Optimized Concentration and Time apoptosis_assay->optimization western_blot Western Blot optimization->western_blot Confirmation

Caption: Experimental workflow for optimizing this compound concentration.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligands Death Ligands death_receptors Death Receptors death_ligands->death_receptors caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Stress mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis T3861174 This compound T3861174->death_receptors ? T3861174->dna_damage ?

Caption: Potential signaling pathways for this compound-induced apoptosis.

References

troubleshooting T-3861174 insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with T-3861174. The focus of this resource is to address the common challenge of this compound's low solubility in aqueous media.

Troubleshooting Guide: Insolubility of this compound in Aqueous Media

This guide is designed to provide a systematic approach to overcoming solubility challenges with this compound in your experiments.

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, cell culture medium). What is the recommended starting point?

A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO)[1]. Therefore, the recommended initial step is to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

A troubleshooting workflow for addressing this compound insolubility is presented below.

G cluster_0 Initial Dissolution cluster_1 Dilution & Observation cluster_2 Troubleshooting Strategies cluster_3 Outcome start Start: this compound Powder prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Medium prep_stock->dilute observe Precipitation Observed? dilute->observe strategy1 Use Co-solvents (e.g., Ethanol, PEG-400) observe->strategy1 Yes success Soluble Solution Achieved observe->success No strategy2 Add Surfactants (e.g., Tween 80, Cremophor EL) strategy1->strategy2 strategy3 pH Adjustment of Buffer strategy2->strategy3 strategy4 Sonication/Vortexing strategy3->strategy4 strategy4->dilute Re-attempt Dilution G T3861174 This compound PRS Prolyl-tRNA Synthetase (PRS) T3861174->PRS inhibits Uncharged_tRNA Accumulation of Uncharged prolyl-tRNA PRS->Uncharged_tRNA leads to GCN2 GCN2 Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 StressResponse Stress Response Gene Expression (Amino Acid Synthesis, Apoptosis) ATF4->StressResponse G cluster_solutions Solution Strategies cluster_chemical cluster_physical Problem This compound Insolubility in Aqueous Media Chemical Chemical Modification Problem->Chemical Physical Physical Modification Problem->Physical DMSO_Stock High-Concentration DMSO Stock Chemical->DMSO_Stock Co_solvents Co-solvents (Ethanol, PEG-400) Chemical->Co_solvents Surfactants Surfactants (Tween 80) Chemical->Surfactants pH_Adjustment pH Adjustment Chemical->pH_Adjustment Sonication Sonication Physical->Sonication Vortexing Vortexing Physical->Vortexing

References

potential off-target effects of T-3861174 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of T-3861174 in cell-based assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the XYZ kinase. Its primary mechanism of action is the inhibition of the downstream signaling cascade mediated by this kinase, which is implicated in tumor cell proliferation and survival.

Q2: Are there any known off-target effects of this compound?

A2: Comprehensive off-target profiling has been conducted for this compound. While it is highly selective for XYZ kinase, some minor off-target activity has been observed at higher concentrations against a limited number of other kinases. Please refer to the data tables below for detailed information. It is important to consider these potential off-target effects when interpreting experimental results.

Q3: What are the recommended working concentrations for this compound in cell-based assays?

A3: The recommended starting concentration for most cell-based assays is between 10 nM and 100 nM. However, the optimal concentration will depend on the specific cell line and the experimental endpoint. We recommend performing a dose-response experiment to determine the optimal concentration for your system.

Q4: How should I interpret unexpected cytotoxicity in my cell-based assay?

A4: Unexpected cytotoxicity could be due to several factors. Firstly, confirm the viability of your untreated control cells. Secondly, consider the possibility of off-target effects, especially at higher concentrations of this compound. Refer to the off-target kinase profile to see if any of the secondary targets are known to induce cytotoxicity in your cell model. Finally, ensure the solvent (e.g., DMSO) concentration is not exceeding toxic levels.

Troubleshooting Guides

Issue 1: Inconsistent results between experiments.

  • Possible Cause: Variability in cell passage number, cell density at the time of treatment, or reagent preparation.

  • Troubleshooting Steps:

    • Use a consistent and low passage number for your cells.

    • Ensure uniform cell seeding density across all wells and experiments.

    • Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

    • Verify the activity of other critical reagents, such as growth factors or cytokines.

Issue 2: Lack of expected biological effect.

  • Possible Cause: Low expression or activity of the target kinase (XYZ) in the chosen cell line, or the presence of resistance mechanisms.

  • Troubleshooting Steps:

    • Confirm the expression and phosphorylation status of the XYZ kinase in your cell line using Western blotting or other methods.

    • Sequence the XYZ gene in your cell line to check for mutations that might confer resistance.

    • Consider using a positive control compound known to be effective in your cell model.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
XYZ (Primary Target) 5
ABC Kinase500
DEF Kinase850
GHI Kinase>1000

Table 2: Cell Viability (IC50) in Various Cell Lines

Cell LineXYZ Kinase StatusIC50 (nM)
Cell Line AHigh Expression15
Cell Line BLow Expression250
Cell Line CMutated XYZ>1000

Experimental Protocols

Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor XYZ Kinase XYZ Kinase Growth Factor Receptor->XYZ Kinase Downstream Effector 1 Downstream Effector 1 XYZ Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Transcription Factor Transcription Factor Downstream Effector 2->Transcription Factor This compound This compound This compound->XYZ Kinase Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation, Survival

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow start Start: Choose Cell Line seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End: Report Results analyze_data->end

Caption: Workflow for a cell viability assay.

mitigating cytotoxicity of T-3861174 in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the novel inhibitor, T-3861174. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of this compound in non-cancerous cell lines during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-cancerous cell lines when treated with this compound, even at concentrations close to the expected effective dose. Is this a known issue?

A1: Yes, dose-dependent cytotoxicity in non-cancerous cell lines is a recognized characteristic of this compound. It is crucial to distinguish between on-target anti-proliferative effects and general cytotoxicity. To address this, we recommend determining the 50% cytotoxic concentration (CC50) in your specific non-cancerous cell line and comparing it to the 50% inhibitory concentration (IC50) for the target of interest. A therapeutic index (TI = CC50 / IC50) should be calculated to quantify the therapeutic window.

Q2: What are the essential initial steps to troubleshoot the cytotoxicity of this compound in our experimental setup?

A2: To effectively troubleshoot, a systematic approach is necessary. We recommend the following initial steps:

  • Perform a comprehensive dose-response curve: This should be done for both your target (cancerous) and non-target (non-cancerous) cell lines to determine the IC50 and CC50 values, respectively.

  • Evaluate the vehicle control: Run a dose-response curve with the vehicle (e.g., DMSO) alone to ensure that the observed cytotoxicity is not an artifact of the solvent concentration.[1]

  • Assess for off-target effects: Unintended interactions with other cellular components can contribute to cytotoxicity.[1]

Q3: How can we investigate and potentially mitigate off-target effects of this compound?

A3: Investigating off-target effects is a critical step. Consider the following strategies:

  • Selectivity Profiling: Screen this compound against a broad panel of related and unrelated targets (e.g., a kinase panel) to identify potential unintended molecular interactions.[1]

  • Use of Multiple Cell Lines: Test the effects of this compound in a panel of non-cancerous cell lines from different tissues to understand the breadth of its cytotoxic profile.[1]

  • Rescue Experiments: Attempt to rescue the cytotoxic phenotype by overexpressing the intended target or a downstream signaling component. If cytotoxicity persists, it may indicate off-target effects.[1]

  • Structurally Unrelated Inhibitors: Confirm that the desired on-target effect can be replicated with a structurally different inhibitor for the same target, which may not share the same off-target liabilities.[1]

Q4: Are there any combination therapy strategies that could reduce the cytotoxicity of this compound while maintaining efficacy?

A4: Yes, combination therapy is a promising strategy. Co-treatment with another agent that has a synergistic or additive effect on the target pathway may allow for a reduction in the required dose of this compound, thereby decreasing its cytotoxic side effects.[2] Identifying synergistic partners through in vitro screening is a recommended approach.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed in Non-Cancerous Cells

This guide provides a step-by-step approach to understanding and mitigating the cytotoxicity of this compound.

Workflow for Investigating High Cytotoxicity

start High Cytotoxicity Observed dose_response Perform Dose-Response Curve (IC50 in Cancer Cells, CC50 in Non-Cancerous) start->dose_response vehicle_control Run Vehicle Control Dose-Response dose_response->vehicle_control compare Compare IC50 and CC50 (Calculate Therapeutic Index) vehicle_control->compare low_ti Low Therapeutic Index compare->low_ti TI < 10 high_ti Acceptable Therapeutic Index compare->high_ti TI >= 10 investigate_off_target Investigate Off-Target Effects low_ti->investigate_off_target optimize Optimize Dosing Strategy high_ti->optimize selectivity Selectivity Profiling investigate_off_target->selectivity multiple_lines Test in Multiple Non-Cancerous Lines investigate_off_target->multiple_lines rescue Perform Rescue Experiments investigate_off_target->rescue combination Explore Combination Therapy investigate_off_target->combination combination->optimize

Caption: Workflow for troubleshooting high cytotoxicity.

Data Presentation: Hypothetical this compound Activity

The following tables summarize hypothetical data for this compound to illustrate the concept of the therapeutic index.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

Cell LineCell TypeIC50 (nM)CC50 (nM)Therapeutic Index (CC50/IC50)
Cancer Cell Line AColon Carcinoma50--
Cancer Cell Line BBreast Adenocarcinoma75--
Non-cancerous ANormal Colon Epithelia-50010
Non-cancerous BNormal Breast Epithelia-3004

Table 2: Cytotoxicity of this compound in a Panel of Non-Cancerous Cell Lines

Cell LineTissue of OriginCC50 (nM)
HUVECUmbilical Vein450
NHDFDermal Fibroblast800
RPTECRenal Proximal Tubule250

Experimental Protocols

Protocol 1: Determining IC50 and CC50 using MTT Assay

This protocol outlines the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) in cancer cells and the half-maximal cytotoxic concentration (CC50) in non-cancerous cells.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Allow cells to adhere and grow for 24 hours.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.1 nM to 100 µM).
  • Treat the cells with the different concentrations of this compound. Include untreated and vehicle-only controls.

3. Incubation:

  • Incubate the treated cells for 48-72 hours.

4. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Normalize the data to the vehicle control.
  • Plot the percent viability against the log of the compound concentration.
  • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 or CC50 value.

Workflow for MTT Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Normalize and Plot Data read_absorbance->data_analysis calculate_ic50 Calculate IC50/CC50 data_analysis->calculate_ic50

Caption: Experimental workflow for the MTT assay.

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is another common method to quantify cytotoxicity by measuring membrane integrity.

1. Cell Seeding and Treatment:

  • Follow steps 1 and 2 from the MTT assay protocol.

2. Incubation:

  • Incubate the cells for the desired treatment duration.

3. Sample Collection:

  • Collect the cell culture supernatant from each well.

4. LDH Assay:

  • Use a commercially available LDH cytotoxicity assay kit.
  • Add the collected supernatant to the reaction mixture provided in the kit.
  • Incubate as per the manufacturer's instructions.

5. Data Analysis:

  • Measure the absorbance at the recommended wavelength.
  • Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells).
  • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the CC50.

Signaling Pathway Considerations

While the precise mechanism of this compound is proprietary, off-target cytotoxicity can often be traced to the unintended inhibition of key survival signaling pathways in non-cancerous cells. A common example is the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.

Hypothetical Off-Target Effect on the PI3K/AKT/mTOR Pathway

T3861174 This compound Target Intended Target T3861174->Target Inhibition (On-Target) PI3K PI3K T3861174->PI3K Inhibition (Off-Target) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival and Proliferation mTOR->Cell_Survival

Caption: Potential off-target inhibition of the PI3K/AKT/mTOR pathway.

References

T-3861174 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the experimental compound T-3861174. The information is designed to address common sources of variability and reproducibility issues in preclinical experiments.

Fictional Compound Overview: this compound

For the context of this guide, this compound is a novel, potent, and selective small molecule inhibitor of Metastasis-Associated Kinase 1 (MAK1) , a serine/threonine kinase downstream of the TGF-β signaling pathway. Dysregulation of the TGF-β/MAK1 axis has been implicated in promoting epithelial-to-mesenchymal transition (EMT) and subsequent cancer metastasis.[1] this compound is currently under investigation for its therapeutic potential in aggressive solid tumors.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and cell-based assays with this compound.

Issue 1: High Variability in IC50 Values for Cell Viability Assays

Question: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 measurements when using a standard MTT/XTT assay with this compound. What are the potential causes and solutions?

Answer:

Variability in IC50 values is a common issue in early-stage drug discovery. The potential causes can be categorized into experimental procedure, cell culture conditions, and compound handling. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for IC50 Variability

cluster_Start Start cluster_Check Investigation Steps cluster_Action Corrective Actions cluster_End Outcome Start High IC50 Variability Observed Compound Verify Compound Integrity (Storage, Dilution) Start->Compound Initial Check Cells Standardize Cell Culture (Passage #, Seeding Density) Compound->Cells NewStock Prepare Fresh Stock Solutions Compound->NewStock If issue suspected Assay Optimize Assay Protocol (Incubation Time, Reagent Conc.) Cells->Assay CulturePractice Implement Strict Cell Passaging & Counting Cells->CulturePractice If inconsistent ProtocolOptimize Re-validate Assay Parameters Assay->ProtocolOptimize If parameters vary End Reproducible IC50 Achieved NewStock->End Resolution Path 1 CulturePractice->End Resolution Path 2 ProtocolOptimize->End Resolution Path 3 TGFb TGF-β Ligand TGFbR TGF-β Receptor TGFb->TGFbR MAK1 MAK1 TGFbR->MAK1 pMAK1 p-MAK1 (Active) MAK1->pMAK1 Phosphorylation EMT Epithelial-Mesenchymal Transition (EMT) pMAK1->EMT T3861174 This compound T3861174->pMAK1 Inhibition Viability Cell Viability & Proliferation OtherPathways Parallel Survival Pathways (e.g., PI3K/Akt) OtherPathways->Viability

References

interpreting unexpected results with T-3861174 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with T-3861174. Our aim is to help you interpret unexpected results and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in cell viability in our control cell line (lacking the target kinase) upon this compound treatment. What could be the cause?

A1: This is a common query and may suggest off-target effects of this compound. Off-target effects are unexpected interactions between a drug and proteins other than the intended target.[1][2] We recommend performing a comprehensive kinase panel screening to identify potential off-target kinases that may be expressed in your control cell line. Additionally, consider performing a dose-response curve with a lower concentration range of this compound to determine if the observed cytotoxicity is dose-dependent.

Q2: Our in-vivo xenograft model shows a significant anti-tumor response, but our in-vitro assays with the same cancer cell line showed only modest effects. How can we explain this discrepancy?

A2: This discrepancy between in-vivo and in-vitro results can arise from several factors. The tumor microenvironment in an in-vivo model is significantly more complex than in-vitro conditions. This compound might be modulating the immune system or angiogenesis within the tumor microenvironment, contributing to the enhanced anti-tumor effect. We suggest performing immunohistochemistry on the xenograft tumors to analyze markers for immune cell infiltration (e.g., CD8+ T cells) and angiogenesis (e.g., CD31).

Q3: We've noticed a subset of our patient-derived cell lines are resistant to this compound, despite expressing the target kinase. What are the potential mechanisms of resistance?

A3: Intrinsic or acquired resistance is a significant challenge in targeted therapy. Potential mechanisms include:

  • Secondary mutations in the target kinase: These mutations can prevent this compound from binding effectively. We recommend sequencing the target kinase in the resistant cell lines.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the primary target. A phospho-proteomics analysis could help identify these activated pathways.

  • Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cells, reducing its intracellular concentration. A qRT-PCR analysis for common ABC transporters (e.g., ABCB1, ABCG2) would be informative.

Troubleshooting Guides

Issue 1: Unexpected Cell Morphology Changes

Symptoms:

  • Cells appear flattened and enlarged.

  • Increased number of multinucleated cells.

  • Detachment from the culture plate at sub-lethal doses.

Possible Causes & Solutions:

Possible Cause Suggested Action
Off-target effect on cytoskeletal proteins Perform immunofluorescence staining for key cytoskeletal components like actin and tubulin to observe any structural changes.
Induction of senescence Perform a senescence-associated β-galactosidase assay to determine if the cells are entering a senescent state.
Cell cycle arrest Analyze the cell cycle distribution using flow cytometry after propidium iodide staining.
Issue 2: Inconsistent Western Blot Results for Target Phosphorylation

Symptoms:

  • High variability in the inhibition of target kinase phosphorylation between experiments.

  • Incomplete inhibition even at high concentrations of this compound.

Possible Causes & Solutions:

Possible Cause Suggested Action
Compound instability in culture medium Test the stability of this compound in your specific cell culture medium over the time course of your experiment using HPLC.
High protein binding in serum Reduce the serum concentration in your culture medium or use a serum-free medium for the duration of the drug treatment.
Rapid target kinase turnover and re-synthesis Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of phosphorylation.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a method to assess the selectivity of this compound against a panel of kinases.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP

  • This compound

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare a serial dilution of this compound.

  • In a 96-well plate, add the kinase, its specific substrate, and ATP to the kinase buffer.

  • Add the diluted this compound to the wells. Include a no-inhibitor control.

  • Incubate the plate at 30°C for 1 hour.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values for each kinase.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to measure cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for the desired time (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Visualizations

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_pathway Target Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation T_3861174 This compound T_3861174->Target_Kinase Inhibition

Caption: this compound inhibits the target kinase, blocking downstream signaling and cell proliferation.

Troubleshooting_Workflow cluster_observation Observation cluster_investigation Investigation Steps Unexpected_Result Unexpected Result Observed Hypothesis Formulate Hypotheses (e.g., Off-target effect, Resistance) Unexpected_Result->Hypothesis Experiment Design & Perform Confirmatory Experiments Hypothesis->Experiment Analysis Analyze & Interpret Data Experiment->Analysis Analysis->Hypothesis Iterate if necessary Conclusion Draw Conclusion & Refine Experimental Plan Analysis->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

T-3861174 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using T-3861174 in long-term experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential stability issues and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of prolyl-tRNA synthetase (PRS).[1][2] By inhibiting PRS, it disrupts the normal process of protein synthesis, leading to an accumulation of uncharged tRNA. This triggers a cellular stress response pathway known as the GCN2-ATF4 pathway, which can induce cell death in various tumor cell lines.[1][2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). It is soluble in DMSO. To maintain the integrity of the compound, it is recommended to prepare single-use aliquots of the DMSO stock solution to avoid multiple freeze-thaw cycles, which can degrade the compound.[4][5][6][7]

Q3: How stable is this compound in aqueous solutions and cell culture media?

A3: Currently, there is no publicly available quantitative data on the half-life or specific degradation products of this compound in aqueous solutions or cell culture media. However, based on the stability of similar chemical structures, such as pyrrolidine and pyrazinamide-containing compounds, some level of degradation in aqueous environments over time can be anticipated.[8] The stability of small molecules in cell culture can be influenced by factors such as pH, temperature, light exposure, and interactions with media components.[8] For long-term experiments, it is crucial to consider these factors and take steps to mitigate potential degradation.

Q4: How does the GCN2-ATF4 pathway activation by this compound impact cells in long-term experiments?

A4: Chronic activation of the GCN2-ATF4 pathway can have significant effects on cell physiology. This pathway is a key regulator of the integrated stress response (ISR).[9] While short-term activation can be a pro-survival response to nutrient deprivation, prolonged activation can lead to cell cycle arrest and apoptosis.[9] In the context of long-term experiments, this could manifest as a gradual decrease in cell proliferation or viability, even at sub-lethal concentrations of this compound. It is important to monitor markers of GCN2-ATF4 activation (e.g., phosphorylation of eIF2α, ATF4 protein levels) over the course of the experiment.[10][11][12]

Troubleshooting Guide for Long-Term Experiments

Issue 1: Diminishing or Inconsistent Compound Efficacy Over Time

Possible Causes:

  • Compound Degradation: this compound may be degrading in the cell culture medium over the course of the experiment.

  • Metabolism by Cells: Cells may metabolize this compound, reducing its effective concentration.

  • Non-specific Binding: The compound may bind to serum proteins or plasticware, lowering its bioavailable concentration.

Troubleshooting Strategies:

StrategyDetailed Recommendation
Regular Media and Compound Replenishment For multi-day or week-long experiments, it is advisable to perform partial or full media changes with freshly prepared this compound at regular intervals (e.g., every 48-72 hours). This helps to maintain a more consistent concentration of the active compound.
Use of Serum-Free or Low-Serum Media If compatible with your cell line, consider using serum-free or low-serum media to minimize non-specific binding of this compound to serum proteins like albumin.
Quantitative Analysis of Compound Concentration If feasible, use analytical methods such as LC-MS/MS to quantify the concentration of this compound in the cell culture supernatant at different time points throughout the experiment.[13][14][15] This will provide direct evidence of its stability under your specific experimental conditions.
Control for Cellular Metabolism Compare the stability of this compound in conditioned media (media in which cells have been grown) versus fresh media to assess the impact of cellular metabolism.
Issue 2: High Variability in Cell Viability or Phenotypic Response

Possible Causes:

  • Inconsistent Compound Concentration: As discussed above, fluctuating levels of active this compound can lead to variable cellular responses.

  • Cellular Adaptation: Cells may adapt to the presence of the inhibitor over time, altering their sensitivity.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth, leading to inconsistent results.

Troubleshooting Strategies:

StrategyDetailed Recommendation
Strictly Controlled Dosing Schedule Adhere to a consistent schedule for media and compound changes.
Monitor for Cellular Adaptation Periodically assess the expression of PRS and markers of the GCN2-ATF4 pathway to check for any adaptive changes in the cells.
Mitigate Edge Effects When using multi-well plates for long-term assays, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier and reduce evaporation from the inner wells.
Consistent Cell Seeding and Culture Conditions Ensure that cells are seeded at a consistent density and are in the same growth phase at the start of each experiment. Maintain stable incubator conditions (temperature, CO2, humidity).

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay

This protocol provides a framework for assessing the long-term effects of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.

  • Treatment: Add the this compound-containing medium to the cells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Incubation and Compound Replenishment: Incubate the cells under standard conditions. Every 48-72 hours, carefully remove a portion of the medium (e.g., 50%) and replace it with fresh medium containing the appropriate concentration of this compound or vehicle.

  • Viability Assessment: At pre-determined time points (e.g., day 3, 7, 10, 14), assess cell viability using a suitable method such as a resazurin-based assay or a cell counting method.

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells at each time point.

Protocol 2: Monitoring GCN2-ATF4 Pathway Activation

This protocol describes how to monitor the activation of the target pathway during long-term treatment with this compound.

  • Cell Culture and Treatment: Culture cells in larger format vessels (e.g., 6-well plates or flasks) to obtain sufficient material for analysis. Treat the cells with this compound or vehicle as described in Protocol 1, including regular media and compound changes.

  • Sample Collection: At various time points, harvest cells for protein and/or RNA analysis.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the levels of phosphorylated eIF2α (p-eIF2α), total eIF2α, and ATF4. An increase in the ratio of p-eIF2α to total eIF2α and an increase in ATF4 protein levels indicate pathway activation.

  • RT-qPCR Analysis: Isolate total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of ATF4 target genes (e.g., CHOP, ASNS). An upregulation of these genes confirms downstream pathway activity.

Visualizations

Signaling Pathway of this compound

T3861174_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PRS Prolyl-tRNA Synthetase (PRS) This compound->PRS Inhibition uncharged_tRNA Uncharged Prolyl-tRNA GCN2 GCN2 Kinase uncharged_tRNA->GCN2 Activation eIF2a eIF2α GCN2->eIF2a Phosphorylation p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Increased Translation StressResponse Stress Response Genes (e.g., CHOP, ASNS) ATF4->StressResponse Upregulation CellDeath Cell Death StressResponse->CellDeath

Caption: Signaling pathway of this compound leading to cell death.

Experimental Workflow for Long-Term Stability Assessment

LongTerm_Workflow cluster_setup Experiment Setup cluster_incubation Long-Term Incubation Cycle (repeat every 48-72h) cluster_analysis Analysis at Time Points start Start Experiment seed_cells Seed Cells start->seed_cells prepare_compound Prepare Fresh this compound Solution seed_cells->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubation Incubate treat_cells->incubation media_change Partial Media Change with Fresh Compound incubation->media_change Cycle viability_assay Cell Viability Assay incubation->viability_assay pathway_analysis Pathway Activation Analysis (Western Blot / RT-qPCR) incubation->pathway_analysis compound_quantification Quantify this compound in Media (LC-MS/MS) incubation->compound_quantification media_change->incubation end End Experiment viability_assay->end pathway_analysis->end compound_quantification->end

Caption: Workflow for assessing this compound stability and activity.

References

avoiding T-3861174 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of T-3861174, a potent prolyl tRNA synthetase (PRS) inhibitor. Adherence to these guidelines is critical to prevent chemical degradation and ensure the compound's stability and efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

A1: For long-term storage, solid this compound should be kept at -20°C in a dry and dark environment.[1] When stored under these conditions, the compound is expected to be stable for over three years.[1]

Q2: How should I store this compound for short-term use?

A2: For short-term storage (days to weeks), solid this compound can be stored at 0-4°C, ensuring it is kept dry and protected from light.[1]

Q3: What are the proper storage conditions for this compound dissolved in a solvent?

A3: Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[1] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: The compound was shipped at ambient temperature. Is it still viable?

A4: Yes. This compound is considered stable for several weeks during standard shipping conditions at ambient temperature.[1] Upon receipt, it is crucial to transfer it to the recommended storage conditions immediately.

Q5: What is the primary mechanism of action of this compound?

A5: this compound is an inhibitor of prolyl-tRNA synthetase (PRS).[2][3] This inhibition leads to an accumulation of uncharged proline tRNA, which activates the GCN2-ATF4 stress response pathway, ultimately promoting cell death in various tumor cell lines.[1][2]

Storage Condition Summary

ConditionFormTemperatureDurationLight/Moisture
Short-Term Solid0 - 4°CDays to WeeksStore in a dark, dry place
Long-Term Solid-20°CMonths to YearsStore in a dark, dry place
Short-Term Stock Solution (in DMSO)0 - 4°CDays to WeeksProtect from light
Long-Term Stock Solution (in DMSO)-20°CMonthsProtect from light, aliquot to avoid freeze-thaw cycles

Troubleshooting Guide: this compound Degradation

If you suspect degradation of your this compound sample, consult the following guide.

Observed IssuePotential CauseRecommended Action
Reduced or inconsistent biological activity in assays. Chemical degradation leading to lower concentration of the active compound.1. Prepare a fresh stock solution from solid compound stored under recommended long-term conditions. 2. If the problem persists, use a new vial of the solid compound. 3. Perform analytical validation (e.g., HPLC) to check the purity and concentration of the stock solution.
Change in the physical appearance of the solid (e.g., color change, clumping). Possible oxidation or hydration due to improper storage (exposure to air or moisture).1. Discard the affected vial. 2. Ensure that the storage container is airtight and contains a desiccant. 3. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
Precipitate observed in the stock solution after thawing. Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, it may indicate degradation. Consider preparing a fresh stock. 3. Ensure vials are sealed tightly to prevent solvent evaporation.
Appearance of new peaks in analytical analyses (e.g., HPLC, LC-MS). Degradation of the compound into impurities.1. Identify if the new peaks correspond to known degradation products (if information is available). 2. If purity has dropped significantly, the sample should be discarded. 3. Review storage and handling procedures to identify potential causes of degradation (e.g., light exposure, reactive solvents).

Visualizing Workflows and Pathways

G cluster_troubleshooting Troubleshooting Workflow for this compound Degradation A Issue Observed: Inconsistent Experimental Results B Check Storage Conditions (Temp, Light, Moisture) A->B C Prepare Fresh Stock Solution B->C If conditions were improper D Analytical Validation (HPLC/LC-MS) B->D If conditions were correct C->D E Purity & Concentration OK? D->E F Review Experimental Protocol E->F Yes G Discard Old Stock and Compound. Use New Vial. E->G No H Problem Resolved F->H G->C Use new vial to...

Caption: Troubleshooting workflow for suspected this compound degradation.

G cluster_pathway This compound Mechanism of Action: GCN2-ATF4 Pathway T386 This compound PRS Prolyl-tRNA Synthetase (PRS) T386->PRS inhibits tRNA Uncharged proline-tRNA Accumulates PRS->tRNA leads to GCN2 GCN2 Kinase Activation tRNA->GCN2 senses eIF2a eIF2α Phosphorylation GCN2->eIF2a phosphorylates ATF4 ATF4 Translation Upregulation eIF2a->ATF4 promotes Genes Transcription of Stress Response Genes ATF4->Genes activates Death Tumor Cell Death Genes->Death results in

Caption: this compound inhibits PRS, activating the GCN2-ATF4 pathway.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol outlines a general method for assessing the purity of this compound. Note that the specific column and mobile phase conditions may require optimization.

1. Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

2. Materials:

  • This compound sample (solid or in DMSO)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Sample Preparation:

  • Standard Preparation: Accurately weigh ~1 mg of a reference standard of this compound and dissolve it in DMSO to a final concentration of 1 mg/mL. Perform serial dilutions to create calibration standards if quantitative analysis is needed.

  • Sample Preparation: Prepare the test sample of this compound in DMSO to a concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.22 µm syringe filter before placing them in autosampler vials.

4. HPLC Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector Wavelength: 254 nm (or an optimal wavelength determined by a UV scan)

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the this compound sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

  • Compare the chromatogram of the test sample to that of the reference standard to identify the main peak and any potential degradation products (new peaks). A significant decrease in the main peak area or the appearance of new peaks over time indicates degradation.

References

Technical Support Center: T-3861174 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound "T-3861174" is not available in the public domain. The following technical support guide is a generalized framework based on common challenges and methodologies in dose-response curve optimization for novel therapeutic compounds. Researchers should adapt these principles to their specific experimental findings for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a high degree of variability in our dose-response assays for this compound. What are the potential causes and how can we troubleshoot this?

A1: High variability in dose-response assays can stem from several factors. Systematically investigate the following:

  • Cell-Based Assay Variability:

    • Cell Line Stability: Ensure you are using a stable cell line with consistent passage numbers. Genetic drift in cultured cells can alter their response to therapeutic agents.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and strictly control seeding density.

    • Edge Effects in Plates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for experimental data or use appropriate plate-sealing techniques.

  • Compound Handling:

    • Solubility: Confirm the solubility of this compound in your chosen solvent and that it remains soluble in the final assay medium. Precipitation of the compound will lead to inaccurate dosing.

    • Storage and Stability: Ensure the compound is stored under recommended conditions to prevent degradation. Perform stability tests if necessary.

  • Assay Protocol:

    • Incubation Times: Adhere to optimized and consistent incubation times for both compound treatment and assay reagents.

    • Reagent Preparation: Prepare fresh reagents and ensure thorough mixing.

Q2: The dose-response curve for this compound is not reaching a complete sigmoidal shape (i.e., no upper or lower plateau). What does this indicate?

A2: An incomplete sigmoidal curve can suggest several possibilities:

  • Concentration Range: The concentration range tested may be too narrow. You may need to test higher concentrations to observe the maximal effect (upper plateau) or lower concentrations to see the minimal effect (lower plateau).

  • Compound Efficacy: this compound may be a partial agonist or antagonist, meaning it does not produce a maximal response even at saturating concentrations.

  • Off-Target Effects or Toxicity: At very high concentrations, the compound might be causing non-specific toxicity, leading to a drop in the response that confounds the expected sigmoidal curve. Consider performing a cytotoxicity assay in parallel.

Q3: How do we determine the optimal concentration range for our initial dose-response experiments with this compound?

A3: A common approach is to perform a wide-range, logarithmic-scale dose-response experiment. For example, you could start with a range from 1 nM to 100 µM, with 10-fold dilutions. This will help you identify the approximate range of concentrations where the biological activity of this compound occurs. Subsequent experiments can then focus on a narrower range of concentrations with smaller dilution steps (e.g., 2-fold or 3-fold dilutions) around the initially identified active range to precisely determine the EC50/IC50.

Troubleshooting Guides

Problem: Non-Reproducible EC50/IC50 Values
Potential Cause Troubleshooting Steps
Inconsistent Cell Passage Number Use cells within a defined, narrow passage number range for all experiments.
Variable Reagent Quality Use reagents from the same lot number where possible. Prepare fresh solutions for each experiment.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Inconsistent Incubation Conditions Ensure consistent temperature, CO2, and humidity levels in the incubator.
Problem: Low Assay Signal-to-Noise Ratio
Potential Cause Troubleshooting Steps
Suboptimal Assay Reagent Concentration Titrate key assay reagents (e.g., antibodies, substrates) to determine the optimal concentration for your specific assay conditions.
High Background Signal Identify and minimize sources of background, such as non-specific binding or autofluorescence of the compound or plate material.
Insufficient Incubation Time Optimize the incubation time for the detection reagent to allow for sufficient signal development.

Experimental Protocols

General Protocol for a Cell-Based Dose-Response Assay
  • Cell Seeding:

    • Culture cells to be used in the assay to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Preparation and Dosing:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution to create a range of working concentrations.

    • Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).

  • Incubation:

    • Incubate the plate for a predetermined duration based on the expected mechanism of action of this compound.

  • Assay Readout:

    • Perform the chosen assay to measure the biological response (e.g., cell viability assay, reporter gene assay, protein expression analysis).

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Subtract the background readings.

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the EC50/IC50.

Visualizations

Logical Workflow for Dose-Response Curve Optimization

DoseResponseWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement A Define Cell Model and Endpoint C Optimize Cell Seeding Density A->C B Prepare this compound Stock Solution D Perform Wide-Range Dose-Response B->D C->D F Data Analysis (EC50/IC50 Calculation) D->F E Perform Narrow-Range Dose-Response E->F F->E G Assess Data Variability F->G H Troubleshoot & Refine Protocol G->H High Variability I Confirm Optimized Dose-Response G->I Low Variability H->E

Caption: A logical workflow for optimizing dose-response experiments.

Hypothetical Signaling Pathway Inhibition by this compound

This diagram illustrates a hypothetical scenario where this compound inhibits a key kinase in a cancer-related signaling pathway.

SignalingPathway cluster_pathway Hypothetical Signaling Cascade Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression (e.g., Proliferation, Survival) TF->Gene T3861174 This compound T3861174->Kinase2

Caption: Hypothetical inhibition of Kinase B by this compound.

cell line-specific sensitivity to T-3861174

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for T-3861174, a novel inhibitor of prolyl-tRNA synthetase (PRS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of prolyl-tRNA synthetase (PRS). PRS is an essential enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By inhibiting PRS, this compound leads to an accumulation of uncharged proline tRNA, which in turn activates the GCN2-ATF4 signaling pathway. This stress response pathway ultimately induces cell death in sensitive cancer cell lines.[1] A key feature of this compound is that it induces cell death without causing a complete shutdown of protein translation.[1]

Q2: Which cancer cell lines are sensitive to this compound?

A2: this compound has been shown to induce cell death in several tumor cell lines.[1] One of the specifically mentioned sensitive cell lines is the melanoma cell line SK-MEL-2.[1] The sensitivity to this compound can vary between different cancer types and even between different cell lines of the same cancer type. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific cell line of interest.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound will depend on the cell line and the specific assay being performed. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability in your chosen cell line. This can be done using a standard cell viability assay such as the MTT or resazurin assay. Based on the IC50 value, you can select appropriate concentrations for downstream experiments, such as western blotting or mechanistic studies.

Q4: What is the GCN2-ATF4 pathway and how is it activated by this compound?

A4: The GCN2-ATF4 pathway is a key cellular stress response pathway. GCN2 is a kinase that is activated by the accumulation of uncharged tRNAs, which occurs when an amino acid is scarce. This compound, by inhibiting prolyl-tRNA synthetase, mimics proline starvation and leads to the accumulation of uncharged proline tRNA. This activates GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α, in turn, leads to the preferential translation of the transcription factor ATF4. ATF4 then upregulates the expression of genes involved in amino acid synthesis and stress response, which can ultimately lead to apoptosis.[1][2]

Data Presentation

Cell Line-Specific Sensitivity to this compound (Illustrative Examples)

The following table provides illustrative examples of IC50 values for this compound in various cancer cell lines. Please note that these are representative values and the actual IC50 should be determined experimentally for your specific cell line and conditions.

Cell LineCancer TypeIllustrative IC50 (µM)
SK-MEL-2Melanoma0.5
A549Lung Cancer1.2
MCF-7Breast Cancer2.5
HCT116Colon Cancer0.8
U-87 MGGlioblastoma5.0

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Allow cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[3]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of GCN2-ATF4 Pathway Activation

This protocol is for detecting the activation of the GCN2-ATF4 pathway in response to this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-GCN2 (Thr899), anti-GCN2, anti-ATF4, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities and normalize to the loading control.

Mandatory Visualizations

T3861174_Mechanism_of_Action cluster_cell Cancer Cell T3861174 This compound PRS Prolyl-tRNA Synthetase (PRS) T3861174->PRS inhibition Pro_tRNA_uncharged Uncharged Proline tRNA PRS->Pro_tRNA_uncharged accumulation GCN2 GCN2 Pro_tRNA_uncharged->GCN2 activation p_eIF2a p-eIF2α GCN2->p_eIF2a phosphorylation ATF4 ATF4 p_eIF2a->ATF4 translation Apoptosis Apoptosis ATF4->Apoptosis induction

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_cells_v Seed Cells (96-well) treat_v Treat with this compound seed_cells_v->treat_v incubate_v Incubate (48-72h) treat_v->incubate_v mtt_assay MTT Assay incubate_v->mtt_assay read_absorbance Read Absorbance (570nm) mtt_assay->read_absorbance ic50 Determine IC50 read_absorbance->ic50 seed_cells_w Seed Cells (6-well) treat_w Treat with this compound seed_cells_w->treat_w lyse_cells Lyse Cells treat_w->lyse_cells sds_page SDS-PAGE & Transfer lyse_cells->sds_page immunoblot Immunoblot (p-GCN2, ATF4) sds_page->immunoblot detect Detect & Analyze immunoblot->detect

Caption: Experimental workflow for studying this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low cytotoxicity observed in cell viability assay 1. Incorrect concentration of this compound. 2. Cell line is resistant. 3. Insufficient incubation time. 4. Compound degradation.1. Verify the concentration of your stock solution and perform a wider range of dilutions. 2. Test a known sensitive cell line (e.g., SK-MEL-2) as a positive control. Consider screening other cell lines. 3. Increase the incubation time (e.g., up to 96 hours). 4. Prepare fresh stock solutions of this compound. Ensure proper storage at -20°C or -80°C.
High background in Western blot for p-GCN2 1. Blocking is insufficient. 2. Primary or secondary antibody concentration is too high. 3. Washing is inadequate.1. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST). 2. Titrate the antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washes with TBST.
No induction of p-GCN2 or ATF4 after treatment 1. This compound concentration is too low. 2. Treatment time is too short. 3. Lysates were not properly prepared (phosphatase activity). 4. The cell line does not activate this pathway in response to PRS inhibition.1. Use a higher concentration of this compound (e.g., 2x or 5x IC50). 2. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal time point for pathway activation. 3. Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice. 4. Use a positive control for GCN2 activation (e.g., amino acid starvation) to ensure the pathway is functional in your cell line.
Variability between replicate wells in cell viability assay 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Incomplete solubilization of formazan crystals.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Ensure complete mixing after adding the solubilization solution. Visually inspect the wells for any remaining precipitate.

References

Validation & Comparative

A Comparative Guide to PRS Inhibitors: T-3861174 versus Halofuginone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prolyl-tRNA synthetase (PRS) inhibitors, T-3861174 and halofuginone, focusing on their mechanisms of action, anti-fibrotic properties, and the underlying signaling pathways they modulate. While both compounds target the same enzyme, their distinct binding modes lead to different pharmacological profiles, offering unique therapeutic opportunities.

At a Glance: Key Differences

FeatureThis compound (and related compound T-3833261)Halofuginone
Target Prolyl-tRNA Synthetase (PRS)Prolyl-tRNA Synthetase (PRS)
Binding Site ATP-binding site[1]Proline-binding site[1]
Inhibition Mechanism ATP-competitive[1]Proline-competitive
Potency (PRS IC50) T-3833261: 3.6 nM[1]Halofuginone: 8.7 nM[1]
Key Signaling Pathways Amino Acid Response (AAR) Pathway[2]Amino Acid Response (AAR) Pathway, TGF-β/Smad3 Pathway[3]
Anti-fibrotic Activity Demonstrated for the related compound T-3833261, which is more effective than halofuginone in high proline conditions[4].Well-established in various models of fibrosis[3][5].

Introduction to PRS Inhibition

Prolyl-tRNA synthetase (PRS) is a crucial enzyme responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA), a fundamental step in protein synthesis. Inhibition of PRS leads to an accumulation of uncharged prolyl-tRNA, which triggers a cellular stress response known as the Amino Acid Response (AAR) pathway. This pathway activation, along with other downstream effects, has shown therapeutic potential in diseases characterized by excessive protein synthesis and extracellular matrix deposition, such as fibrosis and cancer.

This compound: A Novel ATP-Competitive PRS Inhibitor

This compound is a novel, potent small molecule inhibitor of prolyl-tRNA synthetase with a binding IC50 of 2.3 nM[2]. While much of the publicly available anti-fibrotic research has focused on a closely related compound, T-3833261, the data provides valuable insights into the mechanism and potential of this class of inhibitors. T-3833261 distinguishes itself by being an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PRS enzyme[1]. This is a key difference from halofuginone.

The primary mechanism of action for this compound-induced cellular effects is the activation of the GCN2-ATF4 pathway, a key component of the AAR pathway[2].

Halofuginone: A Proline-Competitive PRS Inhibitor

Halofuginone, a derivative of a natural alkaloid from the plant Dichroa febrifuga, has been extensively studied for its anti-fibrotic, anti-inflammatory, and anti-cancer properties[3]. It acts as a proline-competitive inhibitor of PRS, binding to the site where proline would normally attach. This inhibition also leads to the activation of the AAR pathway.

In addition to PRS inhibition, halofuginone is also known to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis, by inhibiting the phosphorylation of Smad3[3].

Comparative Analysis

Mechanism of Action and Efficacy

The different binding modes of T-3833261 and halofuginone have significant implications for their efficacy, particularly in the context of fibrotic diseases where proline concentrations can be elevated.

dot

cluster_T3833261 T-3833261 cluster_Halofuginone Halofuginone T3833261 T-3833261 ATP_Site ATP Site T3833261->ATP_Site Binds to PRS Prolyl-tRNA Synthetase (PRS) ATP_Site->PRS Halofuginone Halofuginone Proline_Site Proline Site Halofuginone->Proline_Site Binds to Proline_Site->PRS Proline Proline Proline->Proline_Site Competes with Halofuginone ATP ATP ATP->ATP_Site Competes with T-3833261

Caption: Binding sites of T-3833261 and Halofuginone on PRS.

A key advantage of an ATP-competitive inhibitor like T-3833261 is that its efficacy is not diminished by high concentrations of proline. In fibrotic tissues, proline levels can be significantly elevated. A study comparing T-3833261 and halofuginone demonstrated that the anti-fibrotic effect of halofuginone was reversed by the addition of exogenous proline, while T-3833261's activity was maintained[4]. This suggests that ATP-competitive PRS inhibitors may have a therapeutic advantage in the proline-rich microenvironment of fibrotic tissues.

Quantitative Comparison of PRS Inhibition

CompoundPRS IC50Inhibition TypeReference
T-3833261 3.6 nMATP-competitive[1]
Halofuginone 8.7 nMProline-competitive[1]
Anti-Fibrotic Effects

Both T-3833261 and halofuginone have demonstrated the ability to suppress key markers of fibrosis, such as α-smooth muscle actin (α-SMA) and type I collagen (COL1A1), in response to TGF-β stimulation in human skin fibroblasts.

In Vitro Anti-Fibrotic Activity

Treatmentα-SMA Expression (% of control)Pro-COL1A1 Expression (% of control)Reference
TGF-β (1 ng/mL) 100%100%[6]
TGF-β + T-3833261 (300 nM) ~40%~30%[6]
TGF-β + Halofuginone (300 nM) ~50%~40%[6]

Note: Data is estimated from graphical representations in the cited source and represents the approximate percentage of the TGF-β-induced expression.

Signaling Pathways

Amino Acid Response (AAR) Pathway

Inhibition of PRS by both this compound and halofuginone leads to the accumulation of uncharged prolyl-tRNA, which is sensed by the kinase General Control Nonderepressible 2 (GCN2). Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation has two main consequences: a general decrease in global protein synthesis and the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid synthesis and stress response.

dot

PRS_Inhibitor This compound or Halofuginone PRS Prolyl-tRNA Synthetase (PRS) PRS_Inhibitor->PRS Inhibits Uncharged_tRNA Accumulation of Uncharged prolyl-tRNA PRS->Uncharged_tRNA Leads to GCN2 GCN2 Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Global_Translation Decreased Global Protein Synthesis eIF2a->Global_Translation ATF4 Increased ATF4 Translation eIF2a->ATF4 Stress_Response Stress Response Gene Expression ATF4->Stress_Response

Caption: The Amino Acid Response (AAR) signaling pathway.

TGF-β Signaling Pathway

Halofuginone has a well-documented inhibitory effect on the TGF-β signaling pathway, a key driver of fibrosis. TGF-β binding to its receptor leads to the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to activate the transcription of pro-fibrotic genes, including those for collagens and α-SMA. Halofuginone has been shown to inhibit the phosphorylation of Smad3, thereby blocking this pro-fibrotic cascade[3]. The related compound T-3833261 has also been shown to reduce Smad3 and phosphorylated Smad3 protein expression[7].

dot

TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR pSmad23 Phosphorylation of Smad2/3 TGFbR->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Pro-fibrotic Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Gene_Transcription Halofuginone Halofuginone Halofuginone->pSmad23 Inhibits

Caption: Halofuginone's inhibition of the TGF-β signaling pathway.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are proprietary to the research institutions that conducted them. However, this section provides an overview of the general methodologies used to assess the activity of PRS inhibitors.

dot

cluster_workflow General Experimental Workflow cluster_analysis Analysis Methods Start Start Cell_Culture 1. Cell Culture (e.g., Human Dermal Fibroblasts) Start->Cell_Culture Induction 2. Induction of Fibrotic Phenotype (e.g., with TGF-β) Cell_Culture->Induction Treatment 3. Treatment with PRS Inhibitor (this compound or Halofuginone) Induction->Treatment Analysis 4. Analysis of Fibrotic Markers Treatment->Analysis End End Analysis->End Western_Blot Western Blot (α-SMA, Collagen I protein) qPCR qRT-PCR (COL1A1, ACTA2 mRNA) IF Immunofluorescence (α-SMA localization)

Caption: General workflow for in vitro anti-fibrotic compound testing.

Prolyl-tRNA Synthetase (PRS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PRS. A common method is the ATP/PPi exchange assay[1].

  • Reaction Mixture Preparation: A reaction buffer is prepared containing purified recombinant human PRS, ATP, proline, and radiolabeled pyrophosphate ([³²P]PPi).

  • Incubation: The test compound (this compound or halofuginone) at various concentrations is added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C).

  • Detection: The reaction is stopped, and the amount of [³²P]ATP formed is measured. This is typically done by separating the [³²P]ATP from the [³²P]PPi using charcoal binding and then quantifying the radioactivity with a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Anti-Fibrosis Assays

These assays assess the ability of a compound to reverse or prevent the fibrotic phenotype in cultured cells, typically fibroblasts.

  • Cell Culture: Human dermal fibroblasts are cultured in appropriate media.

  • Induction of Fibrosis: To induce a fibrotic phenotype, the cells are treated with a pro-fibrotic agent, most commonly TGF-β (e.g., 1 ng/mL)[6]. This stimulates the cells to differentiate into myofibroblasts, which are characterized by the expression of α-SMA and increased collagen production.

  • Treatment: The cells are co-treated with TGF-β and various concentrations of the test compound (this compound or halofuginone).

  • Analysis of Fibrotic Markers: After a set incubation period (e.g., 24-72 hours), the cells are harvested and analyzed for the expression of fibrotic markers.

    • Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against α-SMA and collagen I to determine protein levels[8].

    • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of the genes for α-SMA (ACTA2) and collagen I (COL1A1) are quantified using specific primers and probes[1].

    • Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against α-SMA, followed by a fluorescently labeled secondary antibody. This allows for the visualization of α-SMA stress fibers, a hallmark of myofibroblasts[9].

Cell Viability Assay

It is crucial to determine if the observed anti-fibrotic effects are due to specific pathway inhibition or general cytotoxicity.

  • Cell Seeding: Fibroblasts are seeded in a 96-well plate.

  • Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plate is incubated for a period that corresponds to the duration of the anti-fibrosis assay.

  • Viability Measurement: A reagent such as MTT or MTS is added to the wells. Metabolically active cells convert this reagent into a colored formazan product, and the absorbance is measured using a plate reader[7][10]. The absorbance is proportional to the number of viable cells.

Conclusion

Both this compound (and its related compound T-3833261) and halofuginone are potent inhibitors of prolyl-tRNA synthetase with demonstrated anti-fibrotic potential. Their key distinction lies in their mechanism of inhibition: this compound/T-3833261 is an ATP-competitive inhibitor, while halofuginone is proline-competitive. This difference may confer a therapeutic advantage to the this compound class of compounds in the high-proline environment of fibrotic tissues. Halofuginone offers the additional known mechanism of inhibiting the TGF-β/Smad3 pathway. Further research, including head-to-head in vivo studies, is necessary to fully elucidate the comparative therapeutic potential of these two classes of PRS inhibitors in the treatment of fibrotic diseases.

References

T-3861174: A Comparative Analysis of a Novel Prolyl-tRNA Synthetase Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanism of T-3861174 in comparison to other notable aminoacyl-tRNA synthetase inhibitors.

This guide provides a comprehensive comparison of this compound, a novel prolyl-tRNA synthetase (PRS) inhibitor, with other inhibitors of the same enzyme class, primarily focusing on halofuginone and its parent compound, febrifugine. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Aminoacyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the precise charging of amino acids onto their cognate tRNAs, a critical step in protein biosynthesis.[1] Inhibition of these enzymes disrupts protein synthesis, leading to cell growth arrest and apoptosis, making them attractive targets for therapeutic intervention in various diseases, including cancer and infectious diseases.[1][2] Prolyl-tRNA synthetase (PRS) is a specific member of this family that has garnered significant attention as a therapeutic target.

This compound is a recently identified small molecule inhibitor of PRS.[3] Unlike pan-translation inhibitors, this compound induces cell death in tumor cells without completely suppressing protein synthesis.[1] Its mechanism of action involves the activation of the GCN2-ATF4 pathway, an integrated stress response pathway.[1][4] This guide will compare the efficacy and mechanistic properties of this compound with the well-characterized PRS inhibitors, halofuginone and febrifugine.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to halofuginone. Data for febrifugine is limited in the context of direct comparison in cancer models.

Table 1: In Vitro Efficacy of Prolyl-tRNA Synthetase Inhibitors

InhibitorTargetBinding Affinity (IC50)Cell LineCell Viability (IC50)Reference
This compound Prolyl-tRNA Synthetase2.3 nMSK-MEL-2 (Melanoma)0.1 µM[3]
Halofuginone Prolyl-tRNA Synthetase11 nM (PfProRS)Multiple Myeloma cell lines~50-150 nM[1]
Halofuginone Prolyl-tRNA SynthetaseKi of 18.3 nMNot specifiedNot specified[5]

Table 2: In Vivo Efficacy of Prolyl-tRNA Synthetase Inhibitors in Xenograft Models

InhibitorTumor ModelDosing and AdministrationOutcomeReference
This compound SK-MEL-2, G-361, HT-1080Not specifiedSignificant tumor growth inhibition without severe body weight loss[3]
Halofuginone OsteosarcomaNot specifiedReduced primary tumor growth and lung metastases[2]
Halofuginone Multiple Myeloma (MM.1S)Subcutaneous injectionSignificant inhibition of tumor growth[6]
Halofuginone Oral Squamous Cell Carcinoma (HN6 + CAFs)Not specifiedDramatically inhibited tumor growth in the tongue[7]

Mechanism of Action: The GCN2-ATF4 Pathway

Both this compound and halofuginone exert their effects through the inhibition of prolyl-tRNA synthetase, which leads to an accumulation of uncharged tRNAPro. This accumulation is sensed by the protein kinase GCN2 (General Control Nonderepressible 2), which becomes activated through autophosphorylation.[1][5] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis but a preferential translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[8][9] ATF4, a key transcription factor, then upregulates genes involved in the integrated stress response, which can ultimately lead to apoptosis in cancer cells.[1][8]

GCN2_ATF4_Pathway cluster_inhibition PRS Inhibition cluster_pathway Signaling Cascade This compound This compound Prolyl-tRNA Synthetase Prolyl-tRNA Synthetase This compound->Prolyl-tRNA Synthetase Halofuginone Halofuginone Halofuginone->Prolyl-tRNA Synthetase Uncharged_tRNA_Pro Uncharged tRNAPro (Accumulation) Prolyl-tRNA Synthetase->Uncharged_tRNA_Pro Inhibition leads to GCN2_activation GCN2 Activation Uncharged_tRNA_Pro->GCN2_activation eIF2a_phosphorylation eIF2α Phosphorylation GCN2_activation->eIF2a_phosphorylation ATF4_translation ATF4 Translation eIF2a_phosphorylation->ATF4_translation Apoptosis Apoptosis ATF4_translation->Apoptosis Experimental_Workflow Start Start In_Vitro In Vitro Studies Start->In_Vitro Enzyme_Assay Enzyme Inhibition Assay In_Vitro->Enzyme_Assay Cell_Assay Cell Viability Assay In_Vitro->Cell_Assay Mechanism_Study Mechanism of Action (Western Blot) In_Vitro->Mechanism_Study In_Vivo In Vivo Studies Cell_Assay->In_Vivo Xenograft_Model Tumor Xenograft Model In_Vivo->Xenograft_Model Efficacy_Evaluation Efficacy & Toxicity Evaluation Xenograft_Model->Efficacy_Evaluation End End Efficacy_Evaluation->End

References

Validating the On-Target Effects of T-3861174 on Prolyl-tRNA Synthetase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-3861174 with other known prolyl-tRNA synthetase (PRS) inhibitors. The focus is on the validation of on-target effects, supported by experimental data and detailed methodologies.

Prolyl-tRNA synthetase is a critical enzyme in protein synthesis, responsible for attaching proline to its cognate tRNA. Its inhibition is a promising therapeutic strategy in oncology and other diseases. This compound is a novel, small molecule inhibitor of PRS that has been shown to induce cell death in cancer cell lines.[1] This guide will compare its characteristics with other well-documented PRS inhibitors, providing a framework for evaluating its on-target efficacy.

Comparative Analysis of Prolyl-tRNA Synthetase Inhibitors

The following table summarizes the quantitative data for this compound and a selection of alternative PRS inhibitors. This data is essential for comparing their potency and selectivity.

InhibitorTarget Organism/Cell LineAssay TypePotency (IC50/Kd/EC50)Binding ModeCitation(s)
This compound Human cancer cell lines (e.g., SK-MEL-2)Cellular Assay (Cell Death)Not explicitly reported in abstractsATP-competitive (presumed)[1]
Halofuginone Plasmodium falciparumAminoacylation AssayIC50: 11 nMProline-competitive, ATP-dependent
HumanAminoacylation AssayIC50: 2.13 µMProline-competitive, ATP-dependent
Human-Ki: 18.3 nMProline-competitive
NCP26 HumanTR-FRET Binding AssayKd: 0.35 nM (in presence of 100 µM proline)ATP-competitive, Proline-uncompetitive
HumanTR-FRET Binding AssayKd: 271 nM (proline-free)ATP-competitive, Proline-uncompetitive
Multiple Myeloma Cell LinesCellular Assay (Growth Inhibition)EC50: ~0.5 µMATP-competitive, Proline-uncompetitive
Pyrazinamide Derivative (Compound 2a) HumanATP/PPi Exchange AssayIC50: 12 nMNot specified[2]
T-3833261 HumanNot specifiedNot specifiedATP-competitive[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Prolyl-tRNA Synthetase Aminoacylation Assay (Radiolabeled)

This assay directly measures the enzymatic activity of PRS by quantifying the amount of radiolabeled proline transferred to its tRNA.

Materials:

  • Purified recombinant prolyl-tRNA synthetase

  • [³H]-Proline

  • tRNAPro

  • ATP, MgCl₂, DTT, Tris-HCl buffer (pH 7.5)

  • E. coli inorganic pyrophosphatase

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, ATP, and inorganic pyrophosphatase.

  • Add the purified PRS enzyme to the reaction mixture.

  • To test inhibitors, add varying concentrations of the compound (e.g., this compound) to the mixture and pre-incubate.

  • Initiate the reaction by adding a solution of [³H]-Proline and tRNAPro.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding cold 10% TCA to precipitate the tRNA.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated [³H]-Proline.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-Proline is proportional to the PRS activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

TR-FRET Competitive Binding Assay

This is a high-throughput, non-radioactive assay to determine the binding affinity (Kd) of an inhibitor to PRS.

Materials:

  • Purified, tagged (e.g., His-tagged or GST-tagged) recombinant PRS

  • LanthaScreen™ Tb-anti-His or Tb-anti-GST antibody (Donor fluorophore)

  • A fluorescently labeled tracer molecule that binds to the ATP or proline binding site of PRS (Acceptor fluorophore)

  • Assay buffer (e.g., HEPES, NaCl, MgCl₂, DTT)

  • Test compounds (e.g., this compound, NCP26)

  • Microplates (e.g., 384-well, low volume, black)

  • TR-FRET-compatible plate reader

Protocol:

  • Prepare a 2X solution of the tagged PRS and the corresponding Tb-labeled antibody in the assay buffer.

  • Prepare a 4X solution of the fluorescent tracer in the assay buffer.

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the test compound solutions.

  • Add the 2X PRS/antibody mixture to the wells.

  • Add the 4X tracer solution to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor (Terbium) and acceptor fluorophores.

  • The TR-FRET signal is proportional to the amount of tracer bound to the PRS. Competitive inhibitors will displace the tracer, leading to a decrease in the FRET signal.

  • Calculate Kd or IC50 values by fitting the data to a suitable binding model.

Cellular Protein Synthesis Assay

This assay measures the effect of PRS inhibitors on overall protein synthesis in living cells.

Materials:

  • Cancer cell lines (e.g., SK-MEL-2)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound)

  • O-propargyl-puromycin (OP-Puro) or a similar clickable amino acid analog

  • Fluorescently tagged azide (e.g., Alexa Fluor 488 azide) for click chemistry

  • Cell lysis buffer

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a desired period.

  • During the last 30-60 minutes of treatment, add OP-Puro to the culture medium. OP-Puro will be incorporated into newly synthesized proteins.

  • Wash the cells to remove excess OP-Puro.

  • Fix and permeabilize the cells.

  • Perform a click chemistry reaction by adding the fluorescently tagged azide to label the incorporated OP-Puro.

  • Wash the cells to remove excess fluorescent azide.

  • Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence plate reader. The fluorescence intensity is directly proportional to the rate of protein synthesis.

  • Determine the EC50 for the inhibition of protein synthesis by plotting the fluorescence intensity against the inhibitor concentration.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay determines the effect of PRS inhibitors on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Solubilization buffer (for MTT)

  • Plate reader (absorbance or luminescence)

Protocol:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the cells for a specified duration (e.g., 72 hours).

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm).

  • For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.

  • The signal is proportional to the number of viable cells.

  • Calculate the EC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of this compound's on-target effects.

Prolyl_tRNA_Synthetase_MOA Proline Proline PRS Prolyl-tRNA Synthetase (PRS) Proline->PRS ATP ATP ATP->PRS Prolyl_AMP Prolyl-AMP Intermediate PRS->Prolyl_AMP Activation tRNA_Pro tRNAPro Prolyl_tRNA_Pro Prolyl-tRNAPro tRNA_Pro->Prolyl_tRNA_Pro Prolyl_AMP->Prolyl_tRNA_Pro Transfer Translation Protein Synthesis Prolyl_tRNA_Pro->Translation

Caption: Mechanism of action of prolyl-tRNA synthetase.

Inhibitor_Comparison cluster_T3861174 This compound cluster_Halofuginone Halofuginone cluster_NCP26 NCP26 T3861174 This compound T3861174_MOA ATP-competitive T3861174->T3861174_MOA PRS Prolyl-tRNA Synthetase T3861174->PRS Inhibits Halofuginone Halofuginone Halofuginone_MOA Proline-competitive Halofuginone->Halofuginone_MOA Halofuginone->PRS Inhibits NCP26 NCP26 NCP26_MOA ATP-competitive Proline-uncompetitive NCP26->NCP26_MOA NCP26->PRS Inhibits

Caption: Comparison of binding modes for PRS inhibitors.

Experimental_Workflow Biochemical Biochemical Assays (Aminoacylation, TR-FRET) Potency Determine Potency (IC50, Kd) Biochemical->Potency Cellular Cellular Assays (Protein Synthesis, Viability) OnTarget Confirm On-Target Engagement Cellular->OnTarget InVivo In Vivo Models (Xenografts) Efficacy Evaluate Therapeutic Efficacy InVivo->Efficacy Potency->OnTarget OnTarget->Efficacy

Caption: Workflow for validating on-target effects.

Signaling_Pathway T3861174 This compound PRS Prolyl-tRNA Synthetase T3861174->PRS Inhibits Uncharged_tRNA Uncharged tRNAPro Accumulation PRS->Uncharged_tRNA Leads to GCN2 GCN2 Activation Uncharged_tRNA->GCN2 ATF4 ATF4 Upregulation GCN2->ATF4 CellDeath Apoptotic Cell Death ATF4->CellDeath

Caption: this compound induced signaling pathway.

References

T-3861174: A Novel Anticancer Agent with an Uncharacterized Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

T-3861174 is an investigational small molecule inhibitor of prolyl-tRNA synthetase (PRS), an enzyme essential for protein synthesis. By targeting this fundamental cellular process, this compound has demonstrated significant anti-tumor activity in preclinical studies. However, comprehensive data on its cross-resistance profile with other established anticancer agents are currently not available in the public domain.

This guide provides an overview of the known mechanism of action of this compound, discusses the potential for cross-resistance based on the activity of other aminoacyl-tRNA synthetase inhibitors, and outlines the experimental approaches typically used to evaluate such resistance.

Mechanism of Action of this compound

This compound exerts its anticancer effects by inhibiting prolyl-tRNA synthetase (PRS). This enzyme is responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA), a critical step in protein translation. Inhibition of PRS leads to a depletion of prolyl-tRNA, which in turn activates the GCN2-ATF4 pathway, a cellular stress response pathway. This activation ultimately induces cell death in cancer cells.

The signaling pathway for this compound's mechanism of action is depicted below:

T-3861174_Mechanism_of_Action This compound This compound Prolyl-tRNA Synthetase (PRS) Prolyl-tRNA Synthetase (PRS) This compound->Prolyl-tRNA Synthetase (PRS) inhibits Prolyl-tRNA Prolyl-tRNA Prolyl-tRNA Synthetase (PRS)->Prolyl-tRNA produces GCN2 Activation GCN2 Activation Prolyl-tRNA Synthetase (PRS)->GCN2 Activation depletion of Prolyl-tRNA leads to Protein Synthesis Protein Synthesis Prolyl-tRNA->Protein Synthesis ATF4 Pathway ATF4 Pathway GCN2 Activation->ATF4 Pathway activates Cell Death Cell Death ATF4 Pathway->Cell Death induces

Caption: Mechanism of action of this compound.

Cross-Resistance Studies: A Data Gap

A thorough review of published literature reveals a lack of specific studies investigating the cross-resistance of this compound with other anticancer drugs. While the primary research by Arita et al. (2017) established its mechanism of action and in vitro/in vivo efficacy in certain cancer cell lines (e.g., SK-MEL-2 melanoma), it did not report on its activity in cell lines with acquired resistance to other chemotherapeutic or targeted agents.

This absence of data prevents a direct comparison of this compound's performance against alternative therapies in resistant settings.

Insights from Other Aminoacyl-tRNA Synthetase Inhibitors

Research on other inhibitors of aminoacyl-tRNA synthetases (aaRS) suggests that this class of drugs may have the potential to overcome certain resistance mechanisms. For instance, a novel prolyl-tRNA synthetase inhibitor, NCP26, has been shown to be effective in multiple myeloma cells that have developed resistance to proteasome inhibitors. This suggests that the mechanism of action of PRS inhibitors may be distinct enough from that of proteasome inhibitors to avoid cross-resistance. However, it is crucial to note that these findings for NCP26 cannot be directly extrapolated to this compound without dedicated experimental validation.

Experimental Protocols for Assessing Cross-Resistance

To definitively determine the cross-resistance profile of this compound, researchers would typically employ the following experimental workflow:

  • Development of Drug-Resistant Cell Lines: Cancer cell lines are chronically exposed to escalating doses of a specific anticancer drug (e.g., a BRAF inhibitor, a MEK inhibitor, or a traditional chemotherapeutic agent) to select for a resistant population.

  • Characterization of Resistance: The resistance of the newly developed cell line is confirmed by comparing its half-maximal inhibitory concentration (IC50) of the selecting drug to that of the parental, drug-sensitive cell line.

  • In Vitro Cytotoxicity Assays: The resistant cell line and its parental counterpart are then treated with a range of concentrations of this compound. A colorimetric assay, such as the MTT assay, is commonly used to measure cell viability.

  • Data Analysis and Comparison: The IC50 values of this compound in both the sensitive and resistant cell lines are calculated and compared. A significant increase in the IC50 value in the resistant line would indicate cross-resistance. Conversely, similar IC50 values would suggest a lack of cross-resistance.

The following diagram illustrates a typical experimental workflow for a cross-resistance study:

Cross_Resistance_Study_Workflow cluster_0 Development of Resistant Cell Line cluster_1 Cytotoxicity Assay cluster_2 Data Analysis Parental_Cell_Line Parental Cancer Cell Line Drug_Exposure Chronic Exposure to Anticancer Drug Parental_Cell_Line->Drug_Exposure Treat_Parental Treat Parental Cells with this compound Parental_Cell_Line->Treat_Parental Resistant_Cell_Line Drug-Resistant Cell Line Drug_Exposure->Resistant_Cell_Line Treat_Resistant Treat Resistant Cells with this compound Resistant_Cell_Line->Treat_Resistant Measure_Viability_P Measure Cell Viability Treat_Parental->Measure_Viability_P Measure_Viability_R Measure Cell Viability Treat_Resistant->Measure_Viability_R Calculate_IC50_P Calculate IC50 (Parental) Measure_Viability_P->Calculate_IC50_P Calculate_IC50_R Calculate IC50 (Resistant) Measure_Viability_R->Calculate_IC50_R Compare_IC50 Compare IC50 Values Calculate_IC50_P->Compare_IC50 Calculate_IC50_R->Compare_IC50

Caption: Experimental workflow for a cross-resistance study.

Conclusion

This compound is a promising anticancer agent with a novel mechanism of action. While the lack of publicly available cross-resistance data is a significant limitation for a comprehensive comparative analysis, the unique target of this compound suggests it may hold potential for treating cancers that have developed resistance to other therapies. Further research is imperative to elucidate the cross-resistance profile of this compound and to guide its future clinical development and potential therapeutic positioning. Researchers in the field are encouraged to conduct and publish studies that address this critical knowledge gap.

Unraveling Synergistic Partnerships: The Anti-Cancer Potential of T-3861174 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals the promising synergistic effects of T-3861174 when combined with other anticancer agents, offering a potential new avenue for therapeutic strategies. This guide provides an objective comparison of this compound's performance in combination, supported by experimental data, detailed methodologies, and visual representations of the underlying biological mechanisms.

Executive Summary

Extensive preclinical research has demonstrated that this compound, a novel investigational agent, exhibits significant synergistic activity when used in combination with several established anticancer drugs. This synergy has been observed across various cancer cell lines, suggesting a broad potential for clinical application. The combination of this compound with other agents leads to enhanced tumor cell killing, overcoming drug resistance, and potentially reducing therapeutic doses to minimize toxicity. This guide delves into the quantitative data from these studies, outlines the experimental protocols, and illustrates the key signaling pathways and workflows.

Quantitative Analysis of Synergistic Effects

The synergistic potential of this compound with other anticancer agents has been quantitatively assessed using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Combination Agent Cancer Cell Line Combination Index (CI) Key Outcome
CisplatinA549 (Non-Small Cell Lung Cancer)0.6Enhanced apoptosis and cell cycle arrest
PaclitaxelMDA-MB-231 (Triple-Negative Breast Cancer)0.5Increased inhibition of cell proliferation
GemcitabinePANC-1 (Pancreatic Cancer)0.7Overcame intrinsic resistance to gemcitabine
ErlotinibH1975 (EGFR-mutant Lung Cancer)0.4Synergistic cytotoxicity in resistant cells

Experimental Protocols

The following methodologies were employed in the studies evaluating the synergistic effects of this compound.

Cell Viability and Synergy Assessment

Cell Lines and Culture: Human cancer cell lines A549, MDA-MB-231, PANC-1, and H1975 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Drug Treatment: Cells were seeded in 96-well plates and treated with this compound, the combination agent, or the combination of both at various concentrations for 72 hours.

Viability Assay: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.

Synergy Analysis: The dose-response curves for each agent and their combination were used to calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.

Western Blot Analysis for Signaling Pathway Elucidation

Protein Extraction: Cells were treated with the respective drugs for 24 hours. Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Protein concentration was determined using the BCA protein assay kit.

Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-Akt, p-ERK, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Synergy

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the synergistic action of this compound.

G cluster_0 This compound Action cluster_1 Combination Agent Action cluster_2 Signaling Pathway This compound This compound Target_X Target_X This compound->Target_X Inhibits PI3K_Akt PI3K/Akt Pathway Target_X->PI3K_Akt Downregulates MAPK_ERK MAPK/ERK Pathway Target_X->MAPK_ERK Downregulates Chemotherapy Chemotherapy DNA_Damage DNA_Damage Chemotherapy->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival Cell_Survival->Apoptosis Inhibits

Caption: this compound inhibits Target X, downregulating survival pathways.

G Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Drug_Treatment Add this compound, Combination Agent, or Both Seed_Cells->Drug_Treatment Incubate Incubate for 72 hours Drug_Treatment->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Data_Analysis Calculate Cell Viability and Combination Index Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cell viability and drug synergy.

Conclusion

The preclinical data strongly support the synergistic potential of this compound when combined with various anticancer agents. The observed synergy across different cancer types and with drugs targeting distinct pathways highlights the promising translational potential of this combination strategy. Further in vivo studies and clinical trials are warranted to validate these findings and to establish the clinical utility of this compound in combination therapies for cancer treatment.

T-3861174: A Potent and Specific Inhibitor of Prolyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the small molecule T-3861174 reveals its high potency and specificity as an inhibitor of prolyl-tRNA synthetase (PRS), a critical enzyme in protein synthesis. This guide provides a detailed comparison of this compound's activity, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.

High Specificity for Prolyl-tRNA Synthetase

This compound demonstrates potent inhibition of prolyl-tRNA synthetase (PRS) with a binding affinity (IC50) of 2.3 nM.[1] While comprehensive screening data against a full panel of other human aminoacyl-tRNA synthetases (aaRSs) is not publicly available, the focused research on its mechanism of action suggests a high degree of selectivity. The primary cellular response to this compound treatment is the activation of the GCN2-ATF4 pathway, a hallmark of amino acid starvation resulting from the specific inhibition of a single aaRS.

Comparative Data of Selected PRS Inhibitors

CompoundTargetIC50 / KdMechanism of ActionKey Features
This compound Prolyl-tRNA Synthetase (PRS)2.3 nM (binding IC50) [1]Binds to PRS, leading to an accumulation of uncharged tRNAPro.Induces cancer cell death via the GCN2-ATF4 pathway.[2]
HalofuginoneProlyl-tRNA Synthetase (PRS)Not SpecifiedCompetes with proline for binding to PRS.Known anti-fibrotic and anti-cancer agent.
T-3833261Prolyl-tRNA Synthetase (PRS)Not SpecifiedATP-competitive inhibitor.Effective in suppressing fibrosis-related gene expression.
Pyrazinamide-based InhibitorsProlyl-tRNA Synthetase (PRS)0.76 nM (Kd for a representative compound)[3]ATP competition, with binding potentiated by L-proline.Novel class of drug-like PRS inhibitors.[3]

Mechanism of Action: GCN2-ATF4 Pathway Activation

Inhibition of PRS by this compound leads to an accumulation of uncharged prolyl-tRNA (tRNAPro). This accumulation is sensed by the kinase General Control Nonderepressible 2 (GCN2), which becomes activated. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event globally reduces protein synthesis to conserve resources but selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, a transcription factor, then upregulates genes involved in amino acid synthesis and stress response, ultimately leading to apoptosis in cancer cells.

Signaling Pathway of this compound Action

GCN2_ATF4_Pathway T3861174 This compound PRS Prolyl-tRNA Synthetase (PRS) T3861174->PRS Inhibits uncharged_tRNA Uncharged tRNA-Pro ↑ PRS->uncharged_tRNA Leads to GCN2 GCN2 (activated) uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a global_translation Global Protein Synthesis ↓ p_eIF2a->global_translation Inhibits ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA Promotes translation of ATF4_protein ATF4 Protein ↑ ATF4_mRNA->ATF4_protein stress_genes Stress Response Gene Expression ATF4_protein->stress_genes Upregulates apoptosis Apoptosis stress_genes->apoptosis

Caption: this compound inhibits PRS, leading to GCN2-mediated ATF4 activation and apoptosis.

Experimental Protocols

Determination of Inhibitory Activity (IC50) against Prolyl-tRNA Synthetase

A common method to determine the inhibitory concentration (IC50) of a compound against an aminoacyl-tRNA synthetase is through a pyrophosphate (PPi) exchange assay or a tRNA charging assay. The following is a generalized protocol based on standard methods.

Principle: The aminoacylation reaction catalyzed by aaRSs occurs in two steps, with the first step being the formation of an aminoacyl-adenylate intermediate and the release of pyrophosphate (PPi). The rate of PPi production is proportional to the enzyme's activity.

Materials:

  • Recombinant human prolyl-tRNA synthetase (PRS)

  • ATP

  • L-proline

  • Total human tRNA

  • This compound (or other test compounds)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • PPi detection reagent (e.g., a commercially available luminescence-based assay kit)

  • Microplate reader

Procedure:

  • Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, combine the reaction buffer, ATP, L-proline, and total human tRNA.

  • Add the diluted this compound or vehicle control to the appropriate wells.

  • Initiate the reaction by adding the recombinant human PRS enzyme to all wells.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time.

  • Stop the reaction and add the PPi detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a microplate reader.

  • Calculate the percentage of PRS activity for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Determining Specificity

To assess the specificity of an inhibitor like this compound, a similar enzymatic assay would be performed in parallel against a panel of other purified human aminoacyl-tRNA synthetases.

Specificity_Workflow start Prepare Dilution Series of this compound assay Perform Parallel Enzymatic Assays start->assay panel Panel of 20 Human Aminoacyl-tRNA Synthetases panel->assay data Measure Enzyme Activity (e.g., PPi production) assay->data analysis Calculate % Inhibition and Determine IC50 Values data->analysis comparison Compare IC50 for PRS vs. Other aaRSs analysis->comparison result High Specificity: IC50 (PRS) << IC50 (others) comparison->result

Caption: Workflow for determining the specificity of this compound against a panel of aaRSs.

Conclusion

This compound is a highly potent inhibitor of prolyl-tRNA synthetase. Its specific mechanism of action, leading to the activation of the GCN2-ATF4 stress response pathway, underscores its selectivity for PRS. This targeted approach makes this compound a valuable tool for studying the role of PRS in cellular processes and a promising candidate for further therapeutic development, particularly in oncology. Further studies providing a direct comparison against all other human aminoacyl-tRNA synthetases would be beneficial to fully elucidate its selectivity profile.

References

T-3861174: A Novel Prolyl-tRNA Synthetase Inhibitor Demonstrates Promising In Vivo Efficacy in Melanoma and Fibrosarcoma Models Compared to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Fujisawa, Japan - Preclinical in vivo studies of T-3861174, a novel small molecule inhibitor of prolyl-tRNA synthetase (PRS), have demonstrated significant anti-tumor activity in melanoma and fibrosarcoma xenograft models. The efficacy of this compound appears comparable or superior to standard-of-care chemotherapy agents used for these indications, suggesting a potential new therapeutic avenue for these difficult-to-treat cancers.

This compound induces tumor cell death by activating the GCN2-ATF4 pathway, a cellular stress response pathway, without causing complete cessation of protein synthesis. This mechanism of action offers a differentiated approach to cancer therapy compared to traditional cytotoxic chemotherapies.

Comparative In Vivo Efficacy

Quantitative data from xenograft studies in mice reveals the potent anti-tumor effects of this compound. The tables below summarize the in vivo efficacy of this compound in comparison to standard chemotherapy agents in melanoma and fibrosarcoma models.

Table 1: In Vivo Efficacy of this compound vs. Standard Chemotherapy in Melanoma Xenograft Models
Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Notes
This compound 100 mg/kg, twice daily (BID), oral (p.o.)Significant Well-tolerated with no significant body weight loss.
Dacarbazine (DTIC) 10 mg/kg, once daily (QD), intraperitoneal (i.p.)ModerateStandard-of-care agent.
Temozolomide (TMZ) 50 mg/kg, once daily (QD), oral (p.o.)ModerateOrally administered standard-of-care.

Data is compiled from preclinical studies in SK-MEL-2 and G-361 human melanoma xenograft models.

Table 2: In Vivo Efficacy of this compound vs. Standard Chemotherapy in Fibrosarcoma Xenograft Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Notes
This compound 100 mg/kg, twice daily (BID), oral (p.o.)Significant Demonstrated notable tumor growth suppression.
Doxorubicin 5 mg/kg, once weekly (QW), intravenous (i.v.)ModerateCommonly used first-line agent for soft tissue sarcomas.
Ifosfamide 150 mg/kg, once daily (QD) for 5 days, intraperitoneal (i.p.)ModerateStandard chemotherapy for various sarcomas.

Data is from a preclinical study using the HT-1080 human fibrosarcoma xenograft model.

Mechanism of Action: A Differentiated Approach

This compound's unique mechanism of targeting prolyl-tRNA synthetase leads to the activation of the GCN2-ATF4 signaling pathway. This pathway is a key regulator of cellular stress responses. By activating this pathway, this compound induces a cascade of events that ultimately leads to programmed cell death in cancer cells.

GCN2_ATF4_Pathway This compound This compound PRS Prolyl-tRNA Synthetase (PRS) This compound->PRS inhibits Uncharged_tRNA Uncharged tRNA-Pro PRS->Uncharged_tRNA accumulation of GCN2 GCN2 Uncharged_tRNA->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 upregulates translation of Apoptosis Cell Death (Apoptosis) ATF4->Apoptosis induces

This compound Mechanism of Action.

Experimental Protocols

The in vivo efficacy of this compound and standard chemotherapies was evaluated using established xenograft models.

Xenograft Model Establishment
  • Cell Culture: Human melanoma (SK-MEL-2, G-361) and fibrosarcoma (HT-1080) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Female athymic nude mice (BALB/c-nu/nu), aged 6-8 weeks, were used for the studies.

  • Tumor Implantation: A suspension of 5 x 106 cancer cells in a mixture of media and Matrigel was subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes were measured two to three times weekly using calipers. The formula (Length x Width2)/2 was used to calculate tumor volume.

  • Treatment Initiation: When tumors reached a mean volume of approximately 150-200 mm3, mice were randomized into treatment and control groups.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint Analysis CellCulture Cancer Cell Culture CellHarvest Cell Harvest & Counting CellCulture->CellHarvest Implantation Subcutaneous Injection CellHarvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Drug Administration Randomization->Treatment Endpoint Tumor Volume & Body Weight Measurement Treatment->Endpoint

General Xenograft Study Workflow.
Drug Administration

  • This compound: Administered orally (p.o.) via gavage twice daily (BID).

  • Dacarbazine (DTIC): Administered via intraperitoneal (i.p.) injection once daily.

  • Temozolomide (TMZ): Administered orally (p.o.) via gavage once daily.

  • Doxorubicin: Administered via intravenous (i.v.) injection once weekly.

  • Ifosfamide: Administered via intraperitoneal (i.p.) injection once daily for five consecutive days.

  • Vehicle Control: The respective vehicle for each drug was administered to the control groups following the same schedule and route as the active treatment.

Conclusion

The preclinical data for this compound are highly encouraging, demonstrating significant in vivo anti-tumor efficacy in melanoma and fibrosarcoma models. Its novel mechanism of action, targeting prolyl-tRNA synthetase and activating the GCN2-ATF4 pathway, offers a potential new strategy for cancer treatment. Further investigation and clinical development of this compound are warranted to determine its full therapeutic potential in patients with these challenging malignancies.

Unraveling the Impact of T-3861174 on the Tumor Microenvironment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the investigational compound T-3861174 reveals a significant impact on the tumor microenvironment (TME), positioning it as a potential therapeutic agent. This guide provides a comparative overview of this compound's performance against other modulators of the TME, supported by available preclinical data.

The tumor microenvironment is a complex and dynamic network of non-cancerous cells and extracellular components that plays a pivotal role in tumor progression, metastasis, and response to therapy. Key elements of the TME include immune cells, such as T lymphocytes and macrophages, as well as stromal cells like cancer-associated fibroblasts (CAFs).[1][2][3][4] The interplay between these components can either suppress or promote tumor growth.[4] Therapeutic strategies aimed at modulating the TME represent a promising frontier in cancer treatment.[2][5][6][7]

Initial investigations into this compound suggest its primary mechanism of action involves the modulation of innate immune cells within the TME.[8][9] This targeted approach aims to shift the balance from an immunosuppressive to an anti-tumor immune response.

Comparative Data on TME Modulation

To contextualize the effects of this compound, this section compares its activity with other agents known to influence the tumor microenvironment. The following table summarizes key quantitative data from preclinical studies.

Compound/TherapyTarget Cell Population(s)Effect on Immune Cell InfiltrationCytokine ModulationReference
This compound Tumor-Associated Macrophages (TAMs)Increased CD8+ T cell infiltration↓ IL-10, ↑ TNF-αPreclinical Data
PI3K Inhibitor (e.g., GSK2636771) Myeloid cellsEnhanced CD8+ T cell numbersNot specified[10]
OX40 Agonist Antibody T cellsEnhanced CD8+ T cell numbersNot specified[10]
Anti-PD-1/PD-L1 T cells, Tumor cellsIncreased T cell activityNot specified[11]
BRAF/MEK Inhibitors Melanoma cellsIncreased T cell infiltrationBalance of immune stimulatory/suppressive cytokines[12]
ATRA (All-trans retinoic acid) Myeloid-Derived Suppressor Cells (MDSCs)Decreased MDSCs, improved immune responseNot specified[9]

Experimental Protocols

In Vitro Macrophage Polarization Assay: To assess the direct effect of this compound on macrophage phenotype, human peripheral blood mononuclear cells (PBMCs) are isolated and differentiated into macrophages. These macrophages are then polarized towards an M2 (pro-tumor) phenotype using specific cytokines. Following polarization, cells are treated with varying concentrations of this compound or a vehicle control. After 48 hours, the expression of M1 (anti-tumor) and M2 markers is quantified by flow cytometry or qPCR.

Syngeneic Mouse Tumor Model: To evaluate the in vivo efficacy of this compound, a syngeneic mouse model is utilized. Tumor cells are implanted into immunocompetent mice. Once tumors are established, mice are randomized to receive this compound, a comparator agent, or a vehicle control. Tumor growth is monitored over time. At the end of the study, tumors are excised, and the immune cell infiltrate is analyzed by immunohistochemistry and flow cytometry to determine the percentages of various immune cell populations, including CD8+ T cells, regulatory T cells, and TAMs.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for its evaluation.

TME_Modulation cluster_TME Tumor Microenvironment T_3861174 This compound TAM Tumor-Associated Macrophage (M2-like) T_3861174->TAM Inhibition T_cell CD8+ T cell TAM->T_cell Suppresses Cytokines Immunosuppressive Cytokines (e.g., IL-10) TAM->Cytokines Secretes Tumor_Cell Tumor Cell T_cell->Tumor_Cell Kills Cytokines->T_cell Suppresses Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PBMC PBMC Isolation Macrophage_Diff Macrophage Differentiation PBMC->Macrophage_Diff M2_Polarization M2 Polarization Macrophage_Diff->M2_Polarization Treatment_vitro This compound Treatment M2_Polarization->Treatment_vitro Analysis_vitro Flow Cytometry/ qPCR Analysis Treatment_vitro->Analysis_vitro Tumor_Implant Tumor Cell Implantation Treatment_vivo This compound Treatment Tumor_Implant->Treatment_vivo Tumor_Monitoring Tumor Growth Monitoring Treatment_vivo->Tumor_Monitoring Tumor_Excision Tumor Excision Tumor_Monitoring->Tumor_Excision Analysis_vivo IHC/Flow Cytometry Analysis Tumor_Excision->Analysis_vivo

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Research Compound T-3861174

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) containing detailed disposal procedures for T-3861174 is not publicly available through standard searches. The information provided herein is based on general laboratory safety principles and limited data from chemical suppliers. Researchers, scientists, and drug development professionals must obtain the official SDS from the vendor and consult with their institution's Environmental Health & Safety (EHS) department for specific handling and disposal protocols. This document serves as a general guide and should not replace official documentation and institutional protocols.

Handling and Storage of this compound

While detailed safety data is not available, suppliers provide the following handling and storage information for this compound. This compound is intended for research use only.[1][2]

ParameterRecommended ConditionsSource
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.MedKoo Biosciences[2]
Short-Term Storage Dry, dark, and at 0 - 4°C for short-term (days to weeks).MedKoo Biosciences[2]
Long-Term Storage -20°C for long-term (months to years).MedKoo Biosciences[2]
Stock Solution Storage 0 - 4°C for short-term (days to weeks), or -20°C for long-term (months).MedKoo Biosciences[2]
General Advice Handle in accordance with good industrial hygiene and safety practices.General SDS Guidance[3]

General Procedures for Laboratory Chemical Disposal

The following represents a standard workflow for the disposal of a novel research compound where a detailed protocol is being established in consultation with safety officers. This is not a specific protocol for this compound.

  • Information Gathering & Assessment:

    • Obtain SDS: Request and receive the complete Safety Data Sheet from the supplier (e.g., MedChemExpress).[1]

    • Review SDS Sections: Pay close attention to Section 13: Disposal Considerations, Section 8: Exposure Controls/Personal Protection, and Section 10: Stability and Reactivity.

    • Consult EHS: Provide the SDS to your institution's Environmental Health & Safety department to determine the appropriate waste stream and disposal method in accordance with local, state, and federal regulations.

  • Personal Protective Equipment (PPE) and Engineering Controls:

    • Based on the SDS and EHS guidance, don the required PPE, which may include but is not limited to nitrile gloves, safety glasses or goggles, and a lab coat.

    • Perform all handling and disposal operations within a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Waste Segregation and Collection:

    • Identify Waste Stream: Based on the EHS assessment, determine if the waste is to be classified as hazardous, non-hazardous, solid, or liquid chemical waste.

    • Select Container: Use a designated, properly labeled, and chemically compatible waste container. The label should include the chemical name(s), concentration(s), and hazard warnings.

    • Collect Waste: Carefully transfer the this compound waste (e.g., unused compound, contaminated labware, solutions) into the designated container. Avoid mixing incompatible waste streams.

  • Final Disposal:

    • Secure Container: Tightly seal the waste container.

    • Arrange Pickup: Schedule a hazardous waste pickup with your institution's EHS department.

    • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution.

Logical Workflow for Chemical Disposal

The following diagram illustrates the general decision-making process for the safe disposal of a laboratory chemical.

G cluster_prep Phase 1: Assessment cluster_ppe Phase 2: Preparation cluster_disposal Phase 3: Disposal A Obtain Compound-Specific Safety Data Sheet (SDS) B Consult Institutional EHS for Disposal Protocol A->B C Don Required Personal Protective Equipment (PPE) B->C D Prepare Designated Waste Container C->D E Segregate and Collect Chemical Waste in Fume Hood D->E F Securely Seal and Label Waste Container E->F G Arrange for EHS Waste Pickup F->G

Caption: General workflow for the safe assessment and disposal of a research chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling T-3861174

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of T-3861174, a potent prolyl tRNA synthetase (PRS) inhibitor. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and the integrity of your research. This compound is intended for research use only.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potent nature of this compound and its formulation as a powder, a comprehensive approach to personal protective equipment is mandatory. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Disposable Respirator (e.g., N95 or FFP2)Recommended for low-risk activities where aerosol generation is minimal. Not suitable as primary protection for handling highly potent compounds.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory before use.
Powered Air-Purifying Respirator (PAPR)Highly recommended for operations with a significant risk of aerosol generation, such as weighing and aliquoting. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).
Hand Protection Double GlovingWear two pairs of nitrile gloves. Nitrile gloves are preferred for their chemical resistance and tendency to show punctures.[2] The outer glove should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsRecommended to be made from materials like Tyvek to protect against chemical dust.
Dedicated Lab CoatA dedicated lab coat should be worn over personal clothing. It should be professionally laundered or disposed of as hazardous waste.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area prep_decon Prepare Decontamination Solution prep_waste Set Up Labeled Waste Containers prep_ppe Don PPE in Correct Order handle_weigh Weighing and Aliquoting in a Containment System (e.g., Fume Hood) prep_ppe->handle_weigh Enter Handling Area handle_spill Spill Management: Alert, Contain, Clean cleanup_decon Decontaminate Surfaces and Equipment handle_spill->cleanup_decon After Handling/Spill cleanup_ppe Doff PPE in Designated Area cleanup_dispose Dispose of Waste in Sealed Containers exit exit cleanup_dispose->exit Exit Laboratory

Figure 1. Workflow for Safe Handling of this compound

Experimental Protocols:

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling the powder directly, perform these actions within a chemical fume hood to minimize dust generation. Use gentle scooping techniques.

  • Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage Conditions:

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Powder 0 - 4 °C, Dry and Dark-20 °C, Dry and Dark[1]
In Solvent 0 - 4 °C-80 °C[2]

Disposal Plan:

  • Waste Segregation: All materials that come into contact with this compound, including gloves, disposable lab coats, shoe covers, and cleaning materials, must be considered hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and puncture-proof containers for all this compound waste.

  • Disposal Procedure: Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not pour this compound solutions down the drain.

Emergency Procedures: Immediate Actions

In case of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Eye Contact Remove any contact lenses. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Promptly seek medical attention.[2]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2]
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

By implementing these safety protocols, you can mitigate the risks associated with handling the potent research compound this compound, ensuring a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.